KR30031
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H34N2O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3 |
InChI Key |
VLSLFQMGJUJBQJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KR30031: A Technical Guide to its Mechanism of Action as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KR30031 is a novel therapeutic agent primarily characterized by its potent inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and in limiting the oral bioavailability of various drugs. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as a P-gp inhibitor. Contrary to initial hypotheses, extensive literature review reveals no direct evidence of this compound's involvement in the Transforming Growth Factor-beta (TGF-β) signaling pathway, including Smad phosphorylation or ALK5 inhibition. The primary and scientifically validated mechanism of action of this compound is the direct inhibition of the P-gp efflux pump, leading to increased intracellular concentrations of P-gp substrates. This guide will detail the experimental evidence, quantitative data, and methodologies used to elucidate this mechanism.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound functions as a competitive inhibitor of P-glycoprotein, an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. By blocking P-gp, this compound effectively increases the intracellular accumulation and, consequently, the efficacy of co-administered drugs that are P-gp substrates. This mechanism is particularly relevant in overcoming multidrug resistance in cancer cells that overexpress P-gp and in enhancing the oral absorption of drugs that are actively transported out of intestinal epithelial cells by P-gp.
In Vitro Efficacy
The P-gp inhibitory activity of this compound has been demonstrated in various in vitro models, including cancer cell lines and Caco-2 cell monolayers, a well-established model for the intestinal barrier.
| Cell Line | P-gp Substrate | Assay Type | This compound Concentration | Effect | Reference |
| HCT15 | Paclitaxel (B517696) | Cytotoxicity Assay | 4.0 µg/ml | Equipotent with verapamil (B1683045) in potentiating cytotoxicity (EC50: 0.05 nM) | [1] |
| HCT15/CL02 | Paclitaxel | Cytotoxicity Assay | Not Specified | Similar potency to its S-isomer and R-verapamil (IC50: 3.11 µM) | [2] |
| MES-SA/DX5 | Paclitaxel | Cytotoxicity Assay | Not Specified | Similar potency to its S-isomer and R-verapamil (IC50: 3.04 µM) | [2] |
| HCT15 | Rhodamine | Accumulation Assay | Not Specified | Similar maximal rhodamine accumulation as verapamil | [1] |
| Caco-2 | Paclitaxel | Transport Assay | Not Specified | Increased apical-to-basolateral transport, equal to verapamil | [3][4] |
In Vivo Efficacy
Preclinical studies in animal models have confirmed the in vivo efficacy of this compound in enhancing the oral bioavailability of P-gp substrates.
| Treatment Group | Paclitaxel Dose | This compound Dose | Increase in Oral Bioavailability (fold) | Reference |
| Paclitaxel + this compound | Not Specified | Not Specified | ~7.5 | [3][4] |
| Paclitaxel + this compound + Ketoconazole | Not Specified | Not Specified | ~8.9 | [3][4] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the P-gp inhibitory activity of this compound.
Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict intestinal drug absorption and the involvement of transporters like P-gp.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5][6]
-
Transport Study: The experiment is conducted by adding the P-gp substrate (e.g., paclitaxel) to the apical (AP) side (representing the gut lumen) and measuring its appearance on the basolateral (BL) side (representing the bloodstream) over time, and vice versa. To assess the effect of this compound, the assay is performed in the presence and absence of the inhibitor.
-
Sample Analysis: The concentration of the substrate in the donor and receiver compartments is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both AP-to-BL and BL-to-AP directions. A higher BL-to-AP Papp compared to the AP-to-BL Papp indicates active efflux. Inhibition of this efflux by this compound is demonstrated by a decrease in the BL-to-AP Papp and an increase in the AP-to-BL Papp.
Rhodamine Accumulation Assay
This assay utilizes the fluorescent P-gp substrate rhodamine 123 to functionally assess P-gp activity in cells.
-
Cell Lines: A P-gp overexpressing cancer cell line (e.g., HCT15) and its parental non-resistant line are used.
-
Assay Procedure: Cells are incubated with rhodamine 123 in the presence or absence of varying concentrations of this compound.
-
Measurement: The intracellular accumulation of rhodamine 123 is measured by flow cytometry or fluorescence microscopy.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[1][7][8]
In Vivo Oral Bioavailability Studies in Rats
These studies are crucial for confirming the in vivo relevance of in vitro findings.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: A P-gp substrate (e.g., paclitaxel) is administered orally with and without co-administration of this compound. An intravenous administration group is included to determine the absolute bioavailability.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Sample Analysis: The plasma concentration of the drug is determined using a validated analytical method like HPLC or LC-MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated to determine the oral bioavailability.[3][4]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound as a P-glycoprotein inhibitor.
Experimental Workflows
Caption: Workflow for a Caco-2 permeability assay.
Conclusion
The compelling body of evidence from in vitro and in vivo studies unequivocally identifies this compound as a potent inhibitor of P-glycoprotein. Its mechanism of action is centered on the direct blockade of the P-gp efflux pump, which has significant therapeutic implications for overcoming multidrug resistance in oncology and for improving the oral bioavailability of a wide range of pharmaceuticals. The lack of evidence for any alternative mechanisms, such as modulation of the TGF-β signaling pathway, solidifies its classification as a specific P-gp inhibitor. Future research may further elucidate the precise molecular interactions between this compound and P-glycoprotein, potentially guiding the development of even more potent and selective next-generation inhibitors.
References
- 1. Novel multidrug-resistance modulators, KR-30026 and KR-30031, in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the optical isomers of this compound on cardiotoxicity and on multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of paclitaxel by coadministration of the P-glycoprotein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
KR30031: A Technical Guide to Overcoming Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. KR30031 has emerged as a promising MDR modulator, demonstrating the potential to reverse P-gp-mediated resistance and enhance the cytotoxicity of conventional chemotherapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary mechanism by which this compound overcomes multidrug resistance is through the inhibition of P-glycoprotein (ABCB1), a key ABC transporter responsible for the efflux of various chemotherapeutic drugs. By inhibiting P-gp, this compound effectively increases the intracellular accumulation of anticancer agents in resistant cancer cells, thereby restoring their sensitivity to treatment. Studies have shown that this compound is equipotent to the well-known P-gp inhibitor verapamil (B1683045) in its ability to modulate MDR.[1] The R-isomer of this compound, R-KR30031, has shown similar potency to S-KR30031 and R-verapamil in enhancing the cytotoxicity of paclitaxel (B517696) in cancer cell lines that exhibit high levels of P-glycoprotein expression.[2]
While the direct interaction with P-glycoprotein is the established mechanism, the downstream signaling consequences of this compound-mediated P-gp inhibition are not yet fully elucidated in the available literature. However, by increasing the intracellular concentration of chemotherapeutic drugs like paclitaxel, this compound indirectly facilitates the induction of apoptotic pathways that these drugs are designed to trigger.
Quantitative Data Summary
The efficacy of this compound in overcoming MDR and its comparative cardiovascular toxicity have been quantitatively assessed in several studies. The data is summarized in the tables below for clear comparison.
Table 1: Efficacy of this compound in Potentiating Paclitaxel Cytotoxicity
| Compound | Cell Line | EC50 (nM) at 4.0 µg/ml of Paclitaxel | Fold Potentiation vs. Verapamil |
| This compound | HCT15 | 0.05 | Equipotent |
| Verapamil | HCT15 | 0.04 | 1 |
| KR-30026 | HCT15 | 0.00066 | >60 |
Data sourced from a study evaluating the ability of KR-30026 and KR-30031 to overcome multidrug resistance.[1]
Table 2: Comparative Cardiovascular Toxicity of this compound and Verapamil
| Compound | Parameter | Potency vs. Verapamil |
| This compound | Tension in isolated rat aorta | 25-70 fold less potent |
| This compound | Left ventricular pressure (guinea pig heart) | 25-70 fold less potent |
| KR-30026 | Tension in isolated rat aorta | 15-40 fold less potent |
| KR-30026 | Left ventricular pressure (guinea pig heart) | 15-40 fold less potent |
Data from a study evaluating the cardiac toxicity of KR-30026 and KR-30031.[1]
Table 3: Efficacy and Cardiovascular Effects of this compound Optical Isomers
| Compound | Assay | IC50 / EC50 / ED20 |
| R-KR30031 | Paclitaxel-induced cytotoxicity (HCT15/CL02 & MES-SA/DX5) | IC50: 3.11 µM |
| S-KR30031 | Paclitaxel-induced cytotoxicity (HCT15/CL02 & MES-SA/DX5) | IC50: 3.04 µM |
| R-verapamil | Paclitaxel-induced cytotoxicity (HCT15/CL02 & MES-SA/DX5) | IC50: 2.58 µM |
| R-KR30031 | Relaxation of isolated rat aorta | EC50: 11.8 µM |
| S-KR30031 | Relaxation of isolated rat aorta | EC50: 10.2 µM |
| R-verapamil | Relaxation of isolated rat aorta | EC50: 0.46 µM |
| R-KR30031 | Decrease in left ventricular pressure (rat heart) | EC50: 23.9 mM |
| S-KR30031 | Decrease in left ventricular pressure (rat heart) | EC50: 9.4 mM |
| R-verapamil | Decrease in left ventricular pressure (rat heart) | EC50: 0.089 mM |
| R-KR30031 | Hypotensive effect in rat | ED20: 1.15 mg/kg |
| S-KR30031 | Hypotensive effect in rat | ED20: 0.60 mg/kg |
| R-verapamil | Hypotensive effect in rat | ED20: 0.05 mg/kg |
Data from a comparative study of the cardiovascular effects and MDR reversal activity of verapamil, this compound, and their optical isomers.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Paclitaxel Cytotoxicity Assay (MTT Assay)
This assay is used to assess the ability of this compound to potentiate the cytotoxic effects of paclitaxel on multidrug-resistant cancer cells.
Materials:
-
Multidrug-resistant cancer cell line (e.g., HCT15/CL02)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Paclitaxel stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of paclitaxel in complete culture medium.
-
Prepare a fixed, non-toxic concentration of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells.
-
Add the paclitaxel dilutions to the wells, both in the presence and absence of the fixed concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity, and vehicle-only (DMSO) controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the paclitaxel concentration to determine the EC50 value (the concentration of paclitaxel that inhibits cell growth by 50%) in the presence and absence of this compound.
-
The potentiation factor can be calculated by dividing the EC50 of paclitaxel alone by the EC50 of paclitaxel in the presence of this compound.
-
Rhodamine Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from multidrug-resistant cancer cells.
Materials:
-
Multidrug-resistant cancer cell line (e.g., HCT15/CL02)
-
Parental (non-resistant) cancer cell line (e.g., HCT15)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Verapamil stock solution (positive control, in DMSO)
-
Rhodamine 123 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture the resistant and parental cells to 70-80% confluency. Harvest the cells and resuspend them in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation:
-
Aliquot the cell suspensions into flow cytometry tubes or multi-well plates suitable for fluorescence microscopy.
-
Add various concentrations of this compound or a fixed concentration of verapamil (as a positive control) to the cell suspensions. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading: Add rhodamine 123 to each tube/well to a final concentration of 1 µg/mL and incubate for an additional 60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Resuspend the cell pellets in PBS and analyze the intracellular fluorescence using a flow cytometer (typically in the FL1 channel) or visualize under a fluorescence microscope.
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell populations.
-
Compare the MFI of this compound-treated resistant cells to that of untreated resistant cells and parental cells. An increase in MFI in the treated resistant cells indicates inhibition of P-gp-mediated efflux.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of this compound.
Mechanism of Action of this compound
Caption: this compound inhibits P-glycoprotein, leading to increased intracellular drug accumulation.
Potential Downstream Signaling Effects of Enhanced Chemotherapy
Disclaimer: The following diagram illustrates generalized signaling pathways affected by chemotherapeutic agents whose intracellular concentration is increased by this compound. The current scientific literature, based on the conducted searches, does not specify the direct effects of this compound on these downstream pathways.
Caption: Hypothesized downstream effects of increased intracellular chemotherapy due to this compound.
References
KR-30031: A Technical Overview of its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-30031 is a novel synthetic compound identified as a potent P-glycoprotein (P-gp) inhibitor. This document provides a comprehensive technical guide on its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of key quantitative data, detailed experimental methodologies for its evaluation, and visualizations of the relevant biological pathways. This information is intended to support further research and development of KR-30031 as a potential agent to overcome multidrug resistance in therapeutic applications.
Chemical Structure and Physicochemical Properties
A representative 2D structure is presented below, based on its classification as a verapamil (B1683045) analog.
Figure 1: Chemical Structure of KR-30031
(A 2D chemical structure diagram of KR-30031 would be placed here. Based on the available information, it is a complex molecule with multiple phenyl rings and nitrogen-containing functional groups, similar in structure to Verapamil.)
The known physicochemical properties of KR-30031 are summarized in the table below.
| Property | Value | Source |
| CAS Number | 205535-74-6 | BLDpharm |
| Molecular Formula | C₂₆H₃₄N₂O₄ | ChemBK |
| Molar Mass | 438.56 g/mol | ChemBK |
Table 1: Physicochemical Properties of KR-30031
Pharmacological Properties
KR-30031 functions as a modulator of multidrug resistance (MDR) by inhibiting the action of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key contributor to MDR in cancer cells by actively effluxing a wide range of chemotherapeutic agents.
Mechanism of Action
KR-30031 is a verapamil analog designed to have fewer cardiovascular effects. Its primary mechanism of action is the inhibition of the P-gp efflux pump. By blocking P-gp, KR-30031 increases the intracellular concentration of co-administered therapeutic agents, thereby enhancing their efficacy in resistant cells.
In Vitro and In Vivo Efficacy
Studies have demonstrated the potent activity of KR-30031 in reversing P-gp-mediated multidrug resistance.
In Vitro Studies: In Caco-2 cell monolayers, a model for the intestinal epithelium, KR-30031 was shown to increase the apical-to-basolateral transport of paclitaxel (B517696), a P-gp substrate. Its ability to reduce paclitaxel efflux was comparable to that of verapamil.[1] Furthermore, in P-gp-overexpressing cancer cell lines such as HCT15/CL02 and MES-SA/DX5, the R-isomer of KR-30031 (R-KR30031) demonstrated a similar potency to S-KR30031 and R-verapamil in enhancing paclitaxel-induced cytotoxicity.[2][3]
In Vivo Studies: In rats, co-administration of KR-30031 with oral paclitaxel led to a significant 7.5-fold increase in the bioavailability of paclitaxel.[1] This highlights the potential of KR-30031 to improve the oral absorption of P-gp substrate drugs.
Cardiovascular Profile
A key advantage of KR-30031 over verapamil is its reduced cardiovascular side effects. In isolated rat aorta, KR-30031 was found to be 25-70 times less potent than verapamil in inducing vasodilation.[4] The R-isomer of KR-30031 was 25-fold less potent than R-verapamil in relaxing isolated rat aorta. Furthermore, in isolated guinea pig hearts, KR-30031 exhibited a significantly lower effect on left ventricular pressure compared to verapamil. Specifically, the R-isomer of KR-30031 was 267-fold less potent than R-verapamil in decreasing left ventricular pressure.
| Parameter | KR-30031 (R-isomer) | Verapamil (R-isomer) | Fold Difference (Potency) |
| Aortic Relaxation (EC₅₀, µM) | 11.8 | 0.46 | 25.7x less potent |
| Decrease in Left Ventricular Pressure (EC₅₀, mM) | 23.9 | 0.089 | 268.5x less potent |
| Hypotensive Effect in Rat (ED₂₀, mg/kg) | 1.15 | 0.05 | 23x less potent |
| Enhancement of Paclitaxel Cytotoxicity (IC₅₀, µM) | 3.11 | 2.58 | ~Equipotent |
Table 2: Comparative Cardiovascular and MDR Reversal Activities of R-KR30031 and R-Verapamil.
Experimental Protocols
This section details the methodologies employed in the key experiments cited for the characterization of KR-30031.
Caco-2 Cell Paclitaxel Transport Assay
Objective: To evaluate the effect of KR-30031 on the transport of paclitaxel across an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Human colon adenocarcinoma Caco-2 cells are seeded on permeable polycarbonate membrane inserts in a 96-well format and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Transport Study:
-
The Caco-2 monolayers are pre-incubated with a transport buffer.
-
For apical-to-basolateral transport, [³H]-paclitaxel, with or without KR-30031, is added to the apical (upper) chamber.
-
For basolateral-to-apical transport, [³H]-paclitaxel, with or without KR-30031, is added to the basolateral (lower) chamber.
-
Samples are collected from the receiver chamber at specified time intervals.
-
-
Analysis: The amount of transported [³H]-paclitaxel is quantified using liquid scintillation counting. The apparent permeability coefficient (Papp) is calculated.
Isolated Rat Aortic Ring Tension Assay
Objective: To assess the vasodilatory effects of KR-30031.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The endothelium may be removed.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂/5% CO₂. The tension is recorded isometrically.
-
Contraction and Relaxation: The rings are pre-contracted with phenylephrine. Once a stable contraction is achieved, cumulative concentrations of KR-30031 or a comparator (e.g., verapamil) are added to the bath to generate a concentration-response curve for relaxation.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
Isolated Guinea Pig Heart Left Ventricular Pressure Assay
Objective: To determine the direct effects of KR-30031 on cardiac contractility.
Methodology:
-
Heart Isolation: Guinea pig hearts are isolated and perfused via the aorta in a Langendorff apparatus with a physiological salt solution.
-
Measurement: A balloon catheter is inserted into the left ventricle to measure isovolumetric left ventricular pressure (LVP).
-
Drug Administration: After a stabilization period, KR-30031 or a control substance is infused into the perfusion medium at increasing concentrations.
-
Data Recording: LVP and other cardiac parameters are continuously recorded. The effects of the compound on cardiac function are then analyzed.
Signaling Pathways
The primary target of KR-30031 is the P-glycoprotein efflux pump. The expression and activity of P-gp are regulated by various intracellular signaling pathways. Understanding these pathways provides context for the mechanism of multidrug resistance and potential avenues for its modulation.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
A Technical Deep Dive into KR-30031: A Verapamil Analog with Attenuated Cardiotoxicity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the pharmacological profile of KR-30031, a novel verapamil (B1683045) analog. The document focuses on its significantly reduced cardiotoxic effects compared to its parent compound, verapamil, while retaining potent activity in reversing multidrug resistance (MDR) in cancer cells. Through a detailed examination of preclinical data and experimental methodologies, this paper aims to provide a comprehensive resource for professionals engaged in the fields of oncology, cardiovascular pharmacology, and drug discovery.
Executive Summary
KR-30031, a verapamil analog, has been developed to mitigate the dose-limiting cardiotoxicity associated with verapamil, a well-known calcium channel blocker and P-glycoprotein (P-gp) inhibitor. Preclinical studies have demonstrated that KR-30031 exhibits a significantly safer cardiovascular profile, with substantially lower potency in inducing vasodilation, negative inotropic effects, and hypotension. Crucially, this reduction in cardiotoxicity does not compromise its efficacy as an MDR modulator. The R-isomer of KR-30031, in particular, has been shown to be as effective as verapamil in sensitizing multidrug-resistant cancer cells to chemotherapeutic agents like paclitaxel (B517696), highlighting its potential as a valuable adjunct in cancer therapy. This guide provides a detailed analysis of the quantitative data supporting these claims, the experimental protocols used to generate this data, and a visualization of the underlying mechanism of action.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from comparative studies between KR-30031, its optical isomers, and verapamil.
Table 1: Cardiovascular Effects
| Compound | Aortic Relaxation (EC50, µM) | Decrease in Left Ventricular Pressure (EC50, mM) | Hypotensive Effect (ED20, mg/kg) |
| R-KR30031 | 11.8 | 23.9 | 1.15 |
| S-KR30031 | 10.2 | 9.4 | 0.60 |
| R-Verapamil | 0.46 | 0.089 | 0.05 |
EC50: Half-maximal effective concentration. ED20: Dose required to produce a 20% effect.
Table 2: Multidrug Resistance Reversal Activity
| Compound | Enhancement of Paclitaxel-Induced Cytotoxicity (IC50, µM) |
| R-KR30031 | 3.11 |
| S-KR30031 | 3.04 |
| R-Verapamil | 2.58 |
IC50: Half-maximal inhibitory concentration in HCT15/CL02 and MES-SA/DX5 cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Assessment of Cardiovascular Effects
-
Tissue Preparation: Thoracic aortas were excised from male Sprague-Dawley rats. The surrounding connective tissue and fat were removed, and the aorta was cut into 2-3 mm rings.
-
Apparatus: The aortic rings were mounted in a 10 ml organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 10.0), maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Procedure: The rings were placed under an initial tension of 1.0 g and allowed to equilibrate for 60 minutes. After equilibration, the rings were contracted with phenylephrine (B352888) (1 µM). Once a stable contraction was achieved, cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds (R-KR30031, S-KR30031, R-verapamil).
-
Data Analysis: The relaxation responses were expressed as a percentage of the phenylephrine-induced contraction. The EC50 values were calculated using a nonlinear regression analysis.
-
Heart Preparation: Hearts were rapidly excised from anesthetized rats and immediately mounted on a Langendorff apparatus.
-
Perfusion: The hearts were retrogradely perfused through the aorta with Krebs-Henseleit buffer at a constant pressure of 75 mmHg. The perfusion buffer was maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Measurement: A water-filled latex balloon was inserted into the left ventricle and connected to a pressure transducer to record left ventricular pressure (LVP). The balloon was inflated to achieve a stable diastolic pressure.
-
Procedure: After a 20-minute stabilization period, the test compounds were infused into the perfusion stream at increasing concentrations.
-
Data Analysis: The decrease in LVP was recorded, and the EC50 values were determined.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Anesthesia and Cannulation: Rats were anesthetized, and the femoral artery was cannulated for direct measurement of arterial blood pressure using a pressure transducer.
-
Drug Administration: The test compounds were administered intravenously.
-
Procedure: Following a stabilization period to obtain a baseline blood pressure reading, the compounds were administered at various doses.
-
Data Analysis: The dose required to produce a 20% decrease in mean arterial pressure (ED20) was calculated.
Assessment of Multidrug Resistance Reversal
-
P-glycoprotein-overexpressing human colorectal adenocarcinoma cells (HCT15/CL02) and human uterine sarcoma cells (MES-SA/DX5) were used.
-
Cells were cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure: Cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of paclitaxel in the presence or absence of the test compounds (R-KR30031, S-KR30031, R-verapamil).
-
Incubation: The cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The IC50 values for paclitaxel, the concentration required to inhibit cell growth by 50%, were calculated in the presence of the MDR modulators.
Visualization of Mechanism of Action
The primary mechanism by which KR-30031 reverses multidrug resistance is through the inhibition of the P-glycoprotein (P-gp) efflux pump. The following diagrams illustrate the proposed mechanism.
Caption: P-glycoprotein mediated drug efflux and its inhibition by KR-30031.
The following workflow illustrates the experimental process for evaluating the cardiotoxicity and MDR reversal activity of KR-30031.
KR-30031: A Technical Whitepaper on a Novel P-glycoprotein Inhibitor for the Reversal of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-30031 is a novel, preclinical drug candidate developed by the Korea Research Institute of Chemical Technology (KRICT). It is a verapamil (B1683045) analog designed to address the significant challenge of multidrug resistance (MDR) in cancer chemotherapy. MDR is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. KR-30031 functions as a potent P-glycoprotein inhibitor, aiming to restore the cytotoxic effects of conventional chemotherapeutic agents in resistant cancer cells. A key development goal for KR-30031 was to mitigate the cardiovascular side effects associated with earlier P-gp inhibitors like verapamil.
Discovery and Development
While the specific synthesis pathway for KR-30031 is not detailed in the currently available public literature, it is identified as a verapamil analog. The discovery efforts at the Korea Research Institute of Chemical Technology focused on modifying the verapamil structure to reduce its calcium channel blocking activity, which is responsible for its cardiovascular effects, while retaining or enhancing its P-gp inhibitory function. This approach is a common strategy in medicinal chemistry to optimize the therapeutic index of P-gp inhibitors. No patents specifically detailing the synthesis of KR-30031 were identified in the public domain searches. Furthermore, there is no publicly available information regarding any Investigational New Drug (IND) application or clinical trials for KR-30031.
Mechanism of Action
KR-30031's primary mechanism of action is the inhibition of P-glycoprotein (ABCB1), a key transporter in multidrug resistance. By blocking P-gp, KR-30031 prevents the efflux of chemotherapeutic drugs from cancer cells, leading to their intracellular accumulation and restored efficacy.
The Role of KR30031 in Enhancing Drug Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oral bioavailability of many promising therapeutic agents is significantly limited by the action of efflux pumps, most notably P-glycoprotein (P-gp), and by metabolic enzymes such as Cytochrome P450 3A4 (CYP3A4). KR30031, a novel P-glycoprotein inhibitor, has emerged as a potent enhancer of oral drug absorption. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and quantitative impact of this compound on the bioavailability of P-gp substrate drugs, with a primary focus on the widely studied anticancer agent, paclitaxel (B517696). Detailed experimental protocols for in vitro and in vivo evaluation are presented, alongside visualizations of the underlying mechanisms and experimental workflows.
Introduction: The Challenge of Poor Oral Bioavailability
Oral administration is the most convenient and preferred route for drug delivery. However, the bioavailability of numerous drugs is hampered by physiological barriers in the gastrointestinal tract. Two major contributors to this challenge are:
-
P-glycoprotein (P-gp): An ATP-dependent efflux pump highly expressed in the intestinal epithelium. It actively transports a wide range of structurally diverse drugs out of the enterocytes and back into the intestinal lumen, thereby limiting their absorption into the systemic circulation.[1]
-
Cytochrome P450 3A4 (CYP3A4): A key metabolic enzyme found in the liver and small intestine that is responsible for the presystemic metabolism of many drugs, reducing the amount of active drug that reaches the bloodstream.[2]
Overcoming these barriers is a critical aspect of drug development. One effective strategy is the co-administration of inhibitors of these proteins to increase the systemic exposure of the therapeutic agent.
This compound: A Potent P-glycoprotein Inhibitor
This compound is a verapamil (B1683045) analog designed to be a potent inhibitor of P-glycoprotein with reduced cardiovascular side effects compared to its parent compound.[3][4] Its primary mechanism of action is the direct inhibition of the P-gp efflux pump, thereby increasing the intracellular concentration and intestinal absorption of P-gp substrate drugs.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions by binding to P-glycoprotein, competitively or non-competitively, and inhibiting its ATP-dependent efflux activity. This prevents the transport of substrate drugs, such as paclitaxel, from the apical (intestinal lumen) side of the enterocyte to the basolateral (blood) side, leading to increased absorption. The ability of this compound to reduce this efflux is comparable to that of the well-known P-gp inhibitor, verapamil.[3]
Quantitative Impact of this compound on Paclitaxel Bioavailability
In vivo studies in rats have demonstrated the significant impact of this compound on the oral bioavailability of paclitaxel. The co-administration of this compound with paclitaxel leads to a substantial increase in its systemic exposure.
In Vivo Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of orally administered paclitaxel in rats, both with and without the co-administration of this compound and the CYP3A4 inhibitor, ketoconazole.
Table 1: Effect of this compound and Ketoconazole on Paclitaxel Bioavailability
| Treatment Group | Fold Increase in Bioavailability (compared to Control) |
| Paclitaxel (Control) | 1.0 |
| Paclitaxel + Ketoconazole | 1.6 |
| Paclitaxel + this compound | 7.5 |
| Paclitaxel + this compound + Ketoconazole | 8.9 |
Table 2: Dose-Dependent Effect of this compound on Paclitaxel AUC
| This compound Dose (mg/kg) | Relative AUC of Paclitaxel |
| 0 (Control) | 1.00 |
| 5 | Increased |
| 10 | Increased |
| 20 | Saturable Increase |
| 30 | Saturable Increase |
Note: Specific AUC values were not available in the reviewed literature, but a dose-dependent increase up to 20 mg/kg was reported, after which the effect plateaued.
These data clearly indicate that P-gp inhibition by this compound plays a more significant role in enhancing the oral bioavailability of paclitaxel than the inhibition of CYP3A4 by ketoconazole. This suggests that for paclitaxel, efflux by P-gp is the primary barrier to oral absorption.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to evaluate the efficacy of this compound.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting in vivo drug absorption and identifying P-gp substrates and inhibitors.
Objective: To determine the effect of this compound on the bidirectional transport of a P-gp substrate (e.g., paclitaxel) across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
The Caco-2 monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport (absorptive direction), the test drug (e.g., paclitaxel) with or without this compound is added to the apical chamber, and the appearance of the drug in the basolateral chamber is monitored over time.
-
For basolateral-to-apical (B-A) transport (secretory direction), the test drug with or without this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
-
Sample Analysis: Samples are collected from the receiver chamber at specified time points and the drug concentration is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is indicative of active efflux. A reduction in the ER in the presence of an inhibitor like this compound confirms its role in blocking P-gp-mediated efflux.
In Vivo Rat Oral Bioavailability Study
This study design is crucial for determining the real-world impact of a bioavailability enhancer.
Objective: To evaluate the effect of co-administered this compound on the pharmacokinetic profile of an orally administered drug in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment.
-
Drug Formulation and Administration:
-
The test drug (e.g., paclitaxel) is formulated in a suitable vehicle for oral administration.
-
This compound is either co-formulated with the drug or administered separately but concurrently.
-
The formulation is administered to the rats via oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of the drug in the plasma samples is determined using a validated analytical method (e.g., HPLC or LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
-
-
Bioavailability Calculation: The absolute or relative bioavailability is calculated by comparing the AUC obtained after oral administration to the AUC after intravenous administration (for absolute bioavailability) or to a control oral formulation (for relative bioavailability).
Discussion and Future Directions
The available data strongly support the role of this compound as a potent P-gp inhibitor capable of significantly enhancing the oral bioavailability of P-gp substrate drugs like paclitaxel. The primary mechanism is the direct inhibition of the P-gp efflux pump in the intestinal epithelium. To date, there is no evidence to suggest that this compound's mechanism of action involves the modulation of signaling pathways that regulate P-gp expression.
Further research is warranted in the following areas:
-
Broad Substrate Applicability: Evaluating the efficacy of this compound with a wider range of P-gp substrate drugs to determine its broader applicability as a bioavailability enhancer.
-
Pharmacokinetics of this compound: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound itself is essential for its clinical development.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm the safety and efficacy of this compound in enhancing drug bioavailability in humans.
Conclusion
This compound is a promising agent for overcoming P-gp-mediated efflux, a major hurdle in the oral delivery of many therapeutic compounds. Through potent and direct inhibition of P-gp, this compound has been shown to dramatically increase the oral bioavailability of paclitaxel in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging P-gp inhibition to improve the therapeutic potential of orally administered drugs. The continued investigation of this compound and similar compounds holds significant promise for the future of oral drug delivery.
References
An In-Depth Technical Guide to the Optical Isomers of KR-30031 (R-KR-30031 and S-KR-30031)
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-30031, a promising agent in overcoming multidrug resistance (MDR) in cancer, exists as a racemic mixture of two optical isomers: R-KR-30031 and S-KR-30031. This technical guide provides a comprehensive overview of these isomers, focusing on their differential pharmacological effects, particularly in the context of cardiotoxicity and MDR reversal. While detailed information on the stereospecific synthesis of these isomers is not publicly available, this guide consolidates the existing data on their biological activities and the experimental methodologies used for their evaluation. A key focus is the elucidation of the proposed mechanism of action, involving the inhibition of P-glycoprotein (P-gp), a primary mediator of MDR in cancer cells.
Introduction
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.
KR-30031 has emerged as a potent P-gp inhibitor. This guide delves into the distinct pharmacological profiles of its constituent enantiomers, R-KR-30031 and S-KR-30031, to provide a clearer understanding of their potential as therapeutic agents.
Stereochemistry and Synthesis
Information regarding the specific stereoselective synthesis or chiral separation of R-KR-30031 and S-KR-30031 is not detailed in the available scientific literature. As analogs of verapamil, it can be inferred that their synthesis likely involves the creation of a chiral center, which could be achieved through stereoselective synthesis methodologies or by resolution of the racemic mixture using techniques like chiral high-performance liquid chromatography (HPLC).
Pharmacological Activity
The optical isomers of KR-30031 exhibit notable differences in their pharmacological effects, particularly concerning their impact on cardiovascular parameters versus their efficacy in reversing multidrug resistance.
Data Presentation
The following tables summarize the quantitative data on the biological activities of R-KR-30031 and S-KR-30031 in comparison to the known P-gp inhibitor, R-verapamil.
Table 1: In Vitro Cardiovascular Effects
| Compound | Aorta Relaxation (EC50, µM) | Decrease in Left Ventricular Pressure (EC50, mM) |
| R-KR-30031 | 11.8[1] | 23.9[1] |
| S-KR-30031 | 10.2[1] | 9.4[1] |
| R-Verapamil | 0.46[1] | 0.089[1] |
Table 2: In Vivo Cardiovascular Effects
| Compound | Hypotensive Effect (ED20, mg/kg) |
| R-KR-30031 | 1.15[1] |
| S-KR-30031 | 0.60[1] |
| R-Verapamil | 0.05[1] |
Table 3: In Vitro Multidrug Resistance Reversal Activity
| Compound | Enhancement of Paclitaxel (B517696) Cytotoxicity (IC50, µM) in HCT15/CL02 and MES-SA/DX5 cells |
| R-KR-30031 | 3.11[1] |
| S-KR-30031 | 3.04[1] |
| R-Verapamil | 2.58[1] |
HCT15/CL02 and MES-SA/DX5 are human cancer cell lines with high levels of P-glycoprotein expression.
Experimental Protocols
Detailed experimental protocols for the key assays are provided below.
Assessment of Cardiovascular Effects
4.1.1. Vasorelaxation in Isolated Rat Aorta
-
Tissue Preparation: Thoracic aortas are excised from male Sprague-Dawley rats and placed in oxygenated Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of approximately 2-3 mm in width.
-
Experimental Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Procedure:
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The endothelial integrity is assessed by inducing contraction with phenylephrine (B352888) (1 µM) followed by relaxation with acetylcholine (B1216132) (10 µM).
-
After washing, the rings are pre-contracted with a submaximal concentration of phenylephrine or KCl.
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds (R-KR-30031, S-KR-30031, or R-verapamil) are added to the organ bath.
-
The relaxation response is measured as the percentage decrease in the pre-contracted tension.
-
EC50 values are calculated from the concentration-response curves.
-
4.1.2. Left Ventricular Pressure in Isolated Rat Heart (Langendorff Preparation)
-
Heart Preparation: Hearts are rapidly excised from anesthetized rats and immediately submerged in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.
-
Experimental Setup: The heart is mounted on a Langendorff apparatus and perfused with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C). A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure.
-
Procedure:
-
The heart is allowed to stabilize for a period of 20-30 minutes.
-
Baseline measurements of left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.
-
The test compounds are infused into the perfusion buffer at increasing concentrations.
-
The effects on left ventricular pressure and other cardiac parameters are continuously recorded.
-
EC50 values for the decrease in left ventricular pressure are determined.
-
Assessment of Multidrug Resistance Reversal
4.2.1. Paclitaxel-Induced Cytotoxicity Assay
-
Cell Culture: P-glycoprotein-overexpressing human cancer cell lines (e.g., HCT15/CL02, MES-SA/DX5) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of paclitaxel in the presence or absence of fixed concentrations of the KR-30031 isomers or verapamil.
-
After a predetermined incubation period (e.g., 48-72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values (concentration of the compound that inhibits cell growth by 50%) are calculated.
-
Mechanism of Action and Signaling Pathways
The primary mechanism by which KR-30031 and its optical isomers are proposed to reverse multidrug resistance is through the direct inhibition of P-glycoprotein. However, the precise intracellular signaling pathways modulated by these compounds to achieve this effect are not yet fully elucidated in the scientific literature.
Based on the known mechanisms of other P-gp inhibitors and the general signaling pathways involved in MDR, a putative logical workflow for the action of KR-30031 is presented below. It is important to note that this is a generalized representation and requires specific experimental validation for KR-30031.
Logical Workflow for P-glycoprotein Inhibition
References
The Modulatory Effects of KR30031 on ABCB1 Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly the ABCB1 transporter, also known as P-glycoprotein (P-gp). This transporter actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. KR30031 has been identified as a potent modulator of ABCB1-mediated MDR. This technical guide provides an in-depth analysis of this compound, its mechanism of action in relation to ABCB1 transporters, and detailed experimental protocols for its evaluation.
Introduction to this compound and ABCB1-Mediated Multidrug Resistance
The ABCB1 transporter is a 170 kDa transmembrane protein that utilizes the energy of ATP hydrolysis to expel a wide variety of structurally and functionally diverse xenobiotics from the cell.[1] This physiological function, crucial for protecting cells from toxins, becomes a major liability in oncology when overexpressed in cancer cells, leading to resistance to a multitude of chemotherapeutic agents.
This compound is a novel compound that has demonstrated significant potential in reversing ABCB1-mediated MDR. It has been shown to be equipotent to the well-known ABCB1 inhibitor verapamil (B1683045) in its ability to sensitize MDR cancer cells to cytotoxic agents like paclitaxel (B517696).[2] A key advantage of this compound is its reduced cardiovascular toxicity compared to verapamil, suggesting a more favorable therapeutic window.[2]
Mechanism of Action of this compound
This compound functions as a modulator of the ABCB1 transporter, effectively inhibiting its drug efflux capabilities. The primary mechanisms by which this compound is believed to exert its effects are:
-
Inhibition of Drug Efflux: this compound competitively inhibits the transport of chemotherapeutic drugs by ABCB1. This leads to an increased intracellular accumulation of the cytotoxic agent in MDR cancer cells.
-
Modulation of ABCB1 ATPase Activity: The function of ABCB1 is intrinsically linked to its ATPase activity. While the specific effect of this compound on the ATPase activity of ABCB1 is not extensively detailed in the available literature, it is a key area for investigation in understanding its precise mechanism.
While the exact binding site of this compound on the ABCB1 transporter has not been definitively elucidated in publicly available research, its competitive inhibition profile suggests an interaction with the drug-binding pocket of the transporter.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in reversing ABCB1-mediated multidrug resistance and its comparative cardiovascular effects.
Table 1: Potentiation of Paclitaxel Cytotoxicity by this compound in MDR Cancer Cell Lines
| Cell Line | Drug | Treatment | IC50 (µM) | Fold Potentiation |
| HCT15/CL02 | Paclitaxel | - | Not specified | - |
| HCT15/CL02 | Paclitaxel | + this compound | Not specified | Not specified |
| MES-SA/DX5 | Paclitaxel | - | Not specified | - |
| MES-SA/DX5 | Paclitaxel | + this compound | Not specified | Not specified |
Data to be populated from further specific studies.
Table 2: Comparative Cardiovascular Effects of this compound and Verapamil
| Parameter | Compound | EC50 / ED20 | Relative Potency |
| Rat Aorta Relaxation | R-KR30031 | 11.8 µM | 25-fold less potent than R-verapamil |
| Rat Aorta Relaxation | S-KR30031 | 10.2 µM | - |
| Rat Aorta Relaxation | R-verapamil | 0.46 µM | - |
| Rat Left Ventricular Pressure Decrease | R-KR30031 | 23.9 mM | 267-fold smaller effect than R-verapamil |
| Rat Left Ventricular Pressure Decrease | S-KR30031 | 9.4 mM | - |
| Rat Left Ventricular Pressure Decrease | R-verapamil | 0.089 mM | - |
| Rat Hypotensive Effect | R-KR30031 | ED20: 1.15 mg/kg | 23-fold smaller effect than R-verapamil |
| Rat Hypotensive Effect | S-KR30031 | ED20: 0.60 mg/kg | - |
| Rat Hypotensive Effect | R-verapamil | ED20: 0.05 mg/kg | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on ABCB1 transporter function.
Paclitaxel Cytotoxicity Assay in MDR Cancer Cell Lines (HCT15/CL02 and MES-SA/DX5)
This assay determines the ability of this compound to sensitize multidrug-resistant cancer cells to the cytotoxic effects of paclitaxel.
Materials:
-
HCT15/CL02 and MES-SA/DX5 cell lines (or other relevant ABCB1-overexpressing cell lines)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Paclitaxel stock solution
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCT15/CL02 and MES-SA/DX5 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of paclitaxel in culture medium. Prepare solutions of paclitaxel in combination with a fixed, non-toxic concentration of this compound.
-
Incubation: Remove the overnight culture medium from the cells and add the drug-containing media. Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for paclitaxel alone and in combination with this compound.
Rhodamine 123 Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent ABCB1 substrate, rhodamine 123.[3]
Materials:
-
ABCB1-overexpressing cells (e.g., HCT15/CL02) and a parental sensitive cell line (e.g., HCT15)
-
Rhodamine 123 stock solution
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound at various concentrations for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for substrate accumulation.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscope. Increased fluorescence in the presence of this compound indicates inhibition of ABCB1-mediated efflux.
Caco-2 Permeability Assay
This assay is used to assess the effect of this compound on the transport of paclitaxel across a model of the intestinal epithelium.[4][5][6][7][8]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Paclitaxel
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
LC-MS/MS or other suitable analytical method for paclitaxel quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add paclitaxel with or without this compound to the apical chamber. At various time points, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add paclitaxel with or without this compound to the basolateral chamber. At various time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of paclitaxel in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. An increase in A-B transport and a decrease in B-A transport in the presence of this compound indicates inhibition of ABCB1-mediated efflux.
Signaling Pathways Regulating ABCB1 Expression
The expression of the ABCB1 transporter is regulated by a complex network of signaling pathways. While direct effects of this compound on these pathways have not been extensively studied, understanding this regulation is crucial for the broader context of MDR modulation. Key pathways involved include:
-
Wnt/β-catenin Pathway: Activation of this pathway has been shown to upregulate ABCB1 expression.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK/ERK and MAPK/c-Jun pathways have also been implicated in the regulation of ABCB1.
-
Other Transcription Factors: A variety of transcription factors can bind to the ABCB1 promoter and modulate its expression.
Conclusion and Future Directions
This compound represents a promising agent for overcoming ABCB1-mediated multidrug resistance in cancer. Its efficacy in sensitizing MDR cells to conventional chemotherapeutics, coupled with a more favorable safety profile compared to first-generation inhibitors like verapamil, warrants further investigation. Future research should focus on elucidating the precise binding interactions of this compound with the ABCB1 transporter, its effects on the transporter's ATPase activity, and its potential impact on the signaling pathways that regulate ABCB1 expression. A deeper understanding of these aspects will be critical for the rational design of more potent and specific ABCB1 modulators and for the successful clinical translation of this therapeutic strategy.
References
- 1. ABCB1 overexpression through locus amplification represents an actionable target to combat paclitaxel resistance in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
KR30031: A Potent Modulator of Multidrug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KR30031 is a novel, non-cardiotoxic verapamil (B1683045) analog that has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells. This document provides a comprehensive scientific overview of this compound, detailing its mechanism of action as a P-glycoprotein (P-gp) inhibitor, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. Visual representations of its mechanism and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. This compound has emerged as a promising agent to counteract MDR. By inhibiting P-gp, this compound enhances the intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents, such as paclitaxel.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions as a direct inhibitor of P-glycoprotein. P-gp is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a broad spectrum of substrates, including many chemotherapeutic drugs. This compound is thought to competitively or non-competitively bind to P-gp, thereby blocking the binding and/or transport of these substrates. This inhibition leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic effect in resistant cancer cells.
Figure 1: Mechanism of P-glycoprotein inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Co-administered Drug | Parameter | This compound | Verapamil | Reference |
| HCT15 | Paclitaxel | EC50 (nM) at 4.0 µg/ml | 0.05 | 0.04 | [1] |
| HCT15/CL02 | Paclitaxel | IC50 (µM) | 3.04 | 2.58 | [2] |
| MES-SA/DX5 | Paclitaxel | IC50 (µM) | 3.11 | - | [2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Co-administered Drug | Parameter | Fold Increase vs. Control | Reference |
| Paclitaxel | Oral Bioavailability | 7.5 | [3] |
| Paclitaxel + Ketoconazole | Oral Bioavailability | 8.9 | [3] |
Table 3: Cardiovascular Effects of this compound and its Isomers
| Compound | Parameter | EC50 (µM) | ED20 (mg/kg) | Reference |
| R-KR30031 | Aortic Relaxation | 11.8 | - | [2] |
| S-KR30031 | Aortic Relaxation | 10.2 | - | [2] |
| R-Verapamil | Aortic Relaxation | 0.46 | - | [2] |
| R-KR30031 | Decrease in LVP | 23.9 (mM) | - | [2] |
| S-KR30031 | Decrease in LVP | 9.4 (mM) | - | [2] |
| R-Verapamil | Decrease in LVP | 0.089 (mM) | - | [2] |
| R-KR30031 | Hypotensive Effect | - | 1.15 | [2] |
| S-KR30031 | Hypotensive Effect | - | 0.60 | [2] |
| R-Verapamil | Hypotensive Effect | - | 0.05 | [2] |
LVP: Left Ventricular Pressure
Experimental Protocols
Caco-2 Cell Transport Assay
This assay is utilized to assess the permeability of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
For apical-to-basolateral (A-B) transport, the test compound (e.g., paclitaxel) with or without this compound is added to the apical side of the monolayer.
-
Samples are collected from the basolateral side at various time points.
-
For basolateral-to-apical (B-A) transport, the compound is added to the basolateral side, and samples are collected from the apical side.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.
Figure 2: Caco-2 permeability assay workflow.
Cytotoxicity Assay
This assay measures the ability of a compound to kill cancer cells. It is used to determine the potentiation of the cytotoxic effects of a chemotherapeutic agent by this compound.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT15, HCT15/CL02, MES-SA/DX5) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed concentration of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined from the dose-response curves.
Figure 3: Cytotoxicity assay workflow.
Rhodamine 123 Accumulation Assay
This assay is a functional test to measure the activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.
Methodology:
-
Cell Seeding: P-gp overexpressing cells (e.g., HCT15) are seeded in a suitable format (e.g., 96-well plate or flow cytometry tubes).
-
Pre-incubation: Cells are pre-incubated with this compound or a known P-gp inhibitor (e.g., verapamil) for a short period.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cells and incubated.
-
Washing: The cells are washed to remove extracellular rhodamine 123.
-
Quantification: The intracellular fluorescence of rhodamine 123 is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The fluorescence intensity in this compound-treated cells is compared to that of untreated cells and cells treated with a positive control inhibitor.
Figure 4: Rhodamine 123 accumulation assay workflow.
Conclusion
This compound is a potent P-glycoprotein inhibitor that effectively reverses multidrug resistance in preclinical models. Its ability to enhance the efficacy of chemotherapeutic agents like paclitaxel, coupled with a favorable cardiovascular safety profile compared to verapamil, makes it a compelling candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
Methodological & Application
KR30031 Protocol for In Vitro Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR30031 is a novel, potent, and selective P-glycoprotein (P-gp, ABCB1) inhibitor.[1][2] As a verapamil (B1683045) analog with reduced cardiovascular side effects, this compound is a valuable tool for in vitro studies aimed at overcoming multidrug resistance (MDR) in cancer cells.[2][3] P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound can restore or enhance the cytotoxic effects of various anticancer drugs.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its P-gp inhibitory activity and its potential to reverse multidrug resistance.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions by directly binding to P-glycoprotein, competitively inhibiting the binding and subsequent efflux of P-gp substrates, such as the chemotherapeutic drug paclitaxel (B517696). This inhibition leads to an increased intracellular accumulation of the anticancer drug, ultimately enhancing its cytotoxic effect on multidrug-resistant cancer cells.
Caption: Signaling pathway of this compound-mediated P-gp inhibition.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in overcoming paclitaxel resistance in P-gp overexpressing cancer cell lines.
Table 1: Potentiation of Paclitaxel Cytotoxicity by this compound
| Cell Line | Treatment | EC50 of Paclitaxel (nM) | Fold Potentiation | Reference |
| HCT15 | Paclitaxel alone | - | - | |
| HCT15 | Paclitaxel + this compound (4.0 µg/mL) | 0.05 | Equipopent with Verapamil | |
| HCT15 | Paclitaxel + Verapamil (4.0 µg/mL) | 0.04 | - |
Table 2: IC50 Values for Reversal of Multidrug Resistance by this compound Isomers
| Cell Line | Treatment | IC50 (µM) | Reference |
| HCT15/CL02 | R-KR30031 + Paclitaxel | 3.11 | |
| HCT15/CL02 | S-KR30031 + Paclitaxel | 3.04 | |
| HCT15/CL02 | R-Verapamil + Paclitaxel | 2.58 | |
| MES-SA/DX5 | R-KR30031 + Paclitaxel | - | |
| MES-SA/DX5 | S-KR30031 + Paclitaxel | - | |
| MES-SA/DX5 | R-Verapamil + Paclitaxel | - |
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture protocols for the desired cancer cell lines should be followed. For example, HCT15 (human colorectal adenocarcinoma) and its P-gp overexpressing subline HCT15/CL02, as well as Caco-2 (human colorectal adenocarcinoma) cells, are relevant for studying this compound.
-
Growth Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
Cytotoxicity Assay (MTT Assay)
This protocol determines the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent in multidrug-resistant cells.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
P-gp overexpressing cancer cell line (e.g., HCT15/CL02) and its parental sensitive line (e.g., HCT15).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Anticancer drug (P-gp substrate, e.g., paclitaxel).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the anticancer drug with and without a fixed, non-toxic concentration of this compound. Include controls for untreated cells, cells treated with this compound alone, and cells treated with the drug vehicle.
-
Replace the culture medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
Rhodamine 123 Accumulation Assay
This assay directly measures the functional inhibition of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Materials:
-
P-gp overexpressing cell line.
-
This compound.
-
Rhodamine 123.
-
Flow cytometer or fluorescence microplate reader.
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for a short period (e.g., 30 minutes) at 37°C.
-
Add rhodamine 123 to the cell suspension and incubate for a defined time (e.g., 60 minutes) at 37°C, protected from light.
-
Stop the accumulation by placing the cells on ice and washing them with ice-cold buffer to remove extracellular rhodamine 123.
-
Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
Increased fluorescence in this compound-treated cells compared to untreated cells indicates P-gp inhibition.
Caco-2 Permeability Assay
This assay is the gold standard for assessing the potential of a compound to be a P-gp substrate or inhibitor and to predict its intestinal absorption.
Caption: Workflow for the Caco-2 permeability assay.
Materials:
-
Caco-2 cells.
-
Transwell permeable supports (e.g., 12- or 24-well plates).
-
This compound.
-
A known P-gp substrate (e.g., digoxin, paclitaxel).
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
TEER meter.
-
Analytical instrumentation (e.g., LC-MS/MS) for quantifying the substrate.
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with acceptable TEER values.
-
To measure apical to basolateral (A→B) transport, add the P-gp substrate with or without this compound to the apical compartment and fresh transport buffer to the basolateral compartment.
-
To measure basolateral to apical (B→A) transport, add the P-gp substrate with or without this compound to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
-
Quantify the concentration of the P-gp substrate in the samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Conclusion
This compound is a potent P-glycoprotein inhibitor that can be effectively studied in various in vitro cell culture models. The protocols outlined above provide a framework for researchers to investigate the mechanism and efficacy of this compound in overcoming multidrug resistance. These assays are crucial in the preclinical evaluation of this compound as a potential adjunctive therapy to enhance the efficacy of existing anticancer drugs.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition Service | Evotec [evotec.com]
Application Note: Utilizing KR30031 in Caco-2 Permeability Assays for Drug Development
Introduction
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone in preclinical drug development for predicting the oral absorption of new chemical entities.[1][2] When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes with well-defined tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[2][3][4] This in vitro model is widely accepted by regulatory agencies like the FDA for assessing intestinal permeability and can provide insights into a compound's potential for oral bioavailability.[5] This application note provides a detailed protocol for evaluating the permeability of a novel compound, designated KR30031, using the Caco-2 permeability assay. The protocol outlines procedures for determining the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive diffusion and identify potential interactions with efflux transporters.
Principle of the Caco-2 Permeability Assay
The Caco-2 permeability assay measures the rate at which a compound traverses a confluent monolayer of Caco-2 cells. The apparent permeability coefficient (Papp) is calculated to quantify this rate. By measuring transport in both the absorptive (A-B) and secretive (B-A) directions, an efflux ratio (ER) can be determined. An ER significantly greater than 1 suggests that the compound is a substrate for apically located efflux transporters like P-gp or BCRP.[6] The integrity of the cell monolayer is monitored throughout the experiment by measuring the Transepithelial Electrical Resistance (TEER).[7]
Experimental Protocols
Caco-2 Cell Culture and Maintenance
A detailed protocol for the culture and maintenance of Caco-2 cells is essential for reproducible permeability assays.
| Parameter | Specification |
| Cell Line | Caco-2 (Human colorectal adenocarcinoma, ATCC HTB-37) |
| Passage Number | 30-45 |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS) and 1% (v/v) Non-Essential Amino Acids (NEAA) |
| Culture Conditions | T-75 cm² flasks in a humidified atmosphere of 5% CO₂ at 37°C |
| Sub-culturing | Twice a week at approximately 90% confluency with a 1:8 split ratio |
Table 1: Caco-2 Cell Culture Parameters [1]
Caco-2 Monolayer Preparation for Permeability Assay
| Step | Procedure |
| 1. Seeding | Seed Caco-2 cells onto PET membranes (1 µm pore size) in 24-well transwell plates at a density of 23,000 cells/well. |
| 2. Differentiation | Culture the cells for 20-23 days to allow for the formation of a confluent and differentiated monolayer. Change the culture medium every 2-3 days. |
| 3. Monolayer Integrity Check | Prior to the assay, measure the TEER of each well. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the permeability study.[7] |
Table 2: Protocol for Caco-2 Monolayer Preparation [7]
Caco-2 Permeability Assay Protocol for this compound
| Step | Procedure |
| 1. Preparation | Prepare a 100 µM dosing solution of this compound in Ringers buffer. Also, prepare analytical standards for calibration. |
| 2. Equilibration | Wash both the apical (300 µL) and basolateral (1,200 µL) sides of the monolayers with pre-warmed (37°C) Ringers buffer and equilibrate for 10 minutes in a 37°C incubator. |
| 3. TEER Measurement (Pre-Assay) | Measure the initial TEER of the monolayers. |
| 4. Apical-to-Basolateral (A-B) Transport | To the apical side, add 320 µL of the this compound dosing solution. To the basolateral side, add 1,200 µL of fresh Ringers buffer. |
| 5. Basolateral-to-Apical (B-A) Transport | To the basolateral side, add 1,220 µL of the this compound dosing solution. To the apical side, add 300 µL of fresh Ringers buffer. |
| 6. Incubation | Incubate the plates on an orbital shaker at 50 oscillations per minute in a 37°C incubator. |
| 7. Sampling | At time points of 30, 50, 70, and 90 minutes, collect 100 µL aliquots from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer. |
| 8. TEER Measurement (Post-Assay) | After the final time point, wash the monolayers and measure the final TEER to assess any impact of the test compound on monolayer integrity. |
| 9. Sample Analysis | Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.[8] |
Table 3: Detailed Protocol for the Caco-2 Permeability Assay [7]
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
| Papp (10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Table 4: Permeability Classification Based on Papp Values
An efflux ratio greater than 2 is a strong indication that the compound is a substrate of an efflux transporter. To confirm the involvement of specific transporters like P-gp or BCRP, the assay can be repeated in the presence of known inhibitors.[9]
Experimental Workflow and Signaling Pathway
Figure 1: Experimental Workflow for the Caco-2 Permeability Assay
Figure 2: Potential Transport Mechanisms of this compound Across Caco-2 Monolayer
Conclusion
The Caco-2 permeability assay is a robust and reliable in vitro method for predicting the intestinal absorption of new drug candidates like this compound. By following the detailed protocols outlined in this application note, researchers can obtain valuable data on the compound's passive permeability and its potential as a substrate for key efflux transporters. This information is critical for making informed decisions in the lead optimization and candidate selection phases of drug development.
References
- 1. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Silencing the breast cancer resistance protein expression and function in caco-2 cells using lentiviral vector-based short hairpin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Method for Testing of Drugs Belonging to Substrates and Inhibitors of the Transporter Protein BCRP on Caco-2 Cells | Tranova | Drug development & registration [pharmjournal.ru]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Breast Cancer Resistance Protein (BCRP/ABCG2) on Drug Transport Across Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KR-30031 for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-30031 is a novel synthetic compound identified as a potent modulator of multidrug resistance (MDR) in cancer cells. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. Overexpression of P-gp is a major factor in the development of resistance to a wide range of anticancer drugs. KR-30031 acts as a chemosensitizer, enhancing the intracellular concentration and thereby the efficacy of co-administered cytotoxic drugs in MDR cancer cell lines. Notably, KR-30031 exhibits minimal intrinsic cytotoxicity, making it a promising agent for combination cancer therapy.
Mechanism of Action: P-glycoprotein Inhibition
KR-30031 functions by directly interacting with P-glycoprotein, competitively inhibiting the binding and transport of its substrates, which include common chemotherapeutic drugs like paclitaxel (B517696) and doxorubicin. By blocking the efflux pump activity of P-gp, KR-30031 effectively restores the sensitivity of resistant cancer cells to these agents.
Caption: Signaling pathway of KR-30031 in overcoming multidrug resistance.
Quantitative Data: Efficacy of KR-30031
The primary application of KR-30031 is to enhance the cytotoxicity of other anticancer drugs. Its intrinsic cytotoxicity is low, with significant effects observed only at high concentrations.
| Parameter | Cell Line | Condition | Value | Reference |
| Intrinsic Cytotoxicity (IC50) | HCT15/CL02, MES-SA/DX5 | KR-30031 alone | > 100 µM | [1] |
| Chemosensitizing Effect (IC50) | HCT15/CL02, MES-SA/DX5 | R-isomer of KR-30031 with Paclitaxel | 3.11 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of Intrinsic Cytotoxicity (MTT Assay)
This protocol is to determine the direct cytotoxic effect of KR-30031 on cancer cell lines.
Materials:
-
KR-30031
-
Cancer cell line of interest (e.g., HCT-15, SK-OV-3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of KR-30031 in complete medium.
-
Remove the medium from the wells and add 100 µL of the KR-30031 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve KR-30031).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: P-glycoprotein Inhibition Assessment (Rhodamine 123 Efflux Assay)
This protocol measures the ability of KR-30031 to inhibit the efflux of the P-gp substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., HCT15/CL02, MES-SA/Dx5) and its parental sensitive cell line.
-
KR-30031
-
Rhodamine 123
-
Verapamil (positive control)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in a suitable buffer.
-
Pre-incubate the cells with various concentrations of KR-30031 or Verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, Rhodamine 123-free medium containing the respective concentrations of KR-30031 or Verapamil.
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. Increased fluorescence compared to the control (no inhibitor) indicates P-gp inhibition.
Caption: Workflow for the Rhodamine 123 efflux assay.
Protocol 3: P-glycoprotein Inhibition Assessment (Calcein-AM Efflux Assay)
This protocol provides an alternative method to assess P-gp inhibition using the fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing cancer cell line and its parental sensitive cell line.
-
KR-30031
-
Calcein-AM
-
Verapamil (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Add the desired concentrations of KR-30031 or Verapamil and incubate for 15-30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30 minutes at 37°C.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm) or visualize using a fluorescence microscope. Increased fluorescence indicates P-gp inhibition.
Apoptosis and Signaling Pathways
Current literature strongly suggests that the primary role of KR-30031 in cancer cells is the inhibition of P-glycoprotein. There is limited evidence to indicate that KR-30031 directly induces apoptosis or significantly modulates other signaling pathways at concentrations where it effectively inhibits P-gp. The observed increase in apoptosis when used in combination with chemotherapeutic agents is attributed to the enhanced intracellular accumulation of the cytotoxic drug. Therefore, studies on the apoptotic effects of KR-30031 should be designed in the context of its chemosensitizing properties.
Conclusion
KR-30031 is a valuable research tool for studying and overcoming multidrug resistance in cancer. Its potent P-glycoprotein inhibitory activity, coupled with low intrinsic cytotoxicity, makes it an ideal candidate for combination therapies. The provided protocols offer standardized methods for evaluating the efficacy of KR-30031 in various cancer cell line models. Further research may explore its potential interactions with other ABC transporters and its in vivo efficacy in preclinical cancer models.
References
Co-administration of KR30031 with Paclitaxel In Vivo: Application Notes and Protocols
For Research Use Only.
Introduction
Paclitaxel (B517696) is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] However, its clinical efficacy via oral administration is severely limited by its low aqueous solubility and poor bioavailability. This is largely due to the action of the P-glycoprotein (P-gp) efflux pump in the intestinal wall, which actively transports paclitaxel back into the gut lumen.[2][3]
KR30031 is a novel P-glycoprotein inhibitor, analogous to verapamil (B1683045) but with fewer cardiovascular effects.[2][4] Preclinical research has demonstrated that co-administering this compound with paclitaxel can significantly enhance the oral bioavailability of paclitaxel. In a key study conducted in rats, the oral bioavailability of paclitaxel was increased approximately 7.5-fold when co-administered with this compound. This application note provides detailed protocols for the co-administration of this compound and paclitaxel in a rat model, based on published data and standard in vivo laboratory procedures.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, acts as an efflux pump in various tissues, including the intestines, blood-brain barrier, and tumor cells. It recognizes a broad range of substrates, including paclitaxel, and uses the energy from ATP hydrolysis to expel them from the cell. This reduces the intracellular concentration of the drug, diminishing its therapeutic effect and contributing to multidrug resistance. This compound acts as a competitive inhibitor of P-gp, blocking the pump and thereby increasing the net absorption of orally administered paclitaxel into the systemic circulation.
References
Application Notes and Protocols for In Vivo Studies of KR30031 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vivo effects and experimental protocols for KR30031, a novel multidrug-resistance (MDR) modulator, based on preclinical studies in rat models. This compound functions as a P-glycoprotein (P-gp) inhibitor, enhancing the oral bioavailability of certain chemotherapeutic agents, and has been evaluated for its cardiovascular effects.
Core Application: Reversal of Multidrug Resistance
This compound is investigated primarily for its ability to overcome P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.
Key In Vivo & Ex Vivo Findings in Rat Models
-
Enhanced Oral Bioavailability of Paclitaxel (B517696): Co-administration of this compound with the chemotherapy drug paclitaxel significantly increases the oral bioavailability of paclitaxel in rats. Studies have shown that this compound can increase paclitaxel bioavailability by approximately 7.5-fold, indicating a major role of P-gp in the gut in limiting paclitaxel absorption[1].
-
Cardiovascular Profile: The cardiovascular effects of this compound and its optical isomers have been compared to verapamil (B1683045), a known calcium channel blocker and P-gp inhibitor.
-
The R-isomer of this compound (R-KR30031) was found to be significantly less potent in causing vasodilation in isolated rat aorta compared to the R-isomer of verapamil[2].
-
R-KR30031 also had a substantially smaller effect on decreasing left ventricular pressure in isolated rat hearts compared to R-verapamil, suggesting a potentially safer cardiovascular profile[2].
-
In vivo, R-KR30031 demonstrated a much lower hypotensive effect in rats compared to both its S-isomer (S-KR30031) and R-verapamil[2].
-
-
Potency in MDR Reversal: Despite its reduced cardiovascular effects, R-KR30031 maintained a similar potency to its S-isomer and R-verapamil in enhancing the cytotoxicity of paclitaxel in P-gp-expressing cancer cell lines[2].
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies involving this compound and verapamil in rat-derived tissues and in vivo.
Table 1: Cardiovascular Effects of this compound Isomers and R-Verapamil
| Compound | Parameter | Model | EC50 / ED20 |
| R-KR30031 | Vasorelaxation | Isolated Rat Aorta | 11.8 µM (EC50)[2] |
| S-KR30031 | Vasorelaxation | Isolated Rat Aorta | 10.2 µM (EC50)[2] |
| R-Verapamil | Vasorelaxation | Isolated Rat Aorta | 0.46 µM (EC50)[2] |
| R-KR30031 | Decrease in Left Ventricular Pressure | Isolated Rat Heart | 23.9 µM (EC50)[2] |
| S-KR30031 | Decrease in Left Ventricular Pressure | Isolated Rat Heart | 9.4 µM (EC50)[2] |
| R-Verapamil | Decrease in Left Ventricular Pressure | Isolated Rat Heart | 0.089 µM (EC50)[2] |
| R-KR30031 | Hypotensive Effect | In Vivo (Rat) | 1.15 mg/kg (ED20)[2] |
| S-KR30031 | Hypotensive Effect | In Vivo (Rat) | 0.60 mg/kg (ED20)[2] |
| R-Verapamil | Hypotensive Effect | In Vivo (Rat) | 0.05 mg/kg (ED20)[2] |
Table 2: In Vivo Oral Bioavailability of Paclitaxel with Co-administration of this compound in Rats
| Treatment Group | Fold Increase in Bioavailability (Compared to Control) |
| Paclitaxel + Ketoconazole | ~1.6x[1] |
| Paclitaxel + this compound | ~7.5x[1] |
| Paclitaxel + this compound + Ketoconazole | ~8.9x[1] |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of Paclitaxel with Co-administration of this compound in Rats
Objective: To determine the effect of this compound on the oral absorption and bioavailability of paclitaxel in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
Paclitaxel
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies (e.g., cannulas, syringes, tubes with anticoagulant)
-
Analytical equipment for measuring paclitaxel concentration in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Cannulate the femoral artery and vein of anesthetized rats for blood sampling and drug administration, respectively. Allow animals to recover.
-
Dosing:
-
Control Group: Administer paclitaxel orally at a specified dose.
-
This compound Group: Co-administer paclitaxel and this compound orally.
-
-
Blood Sampling: Collect blood samples from the femoral artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Determine the concentration of paclitaxel in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to determine the oral bioavailability.
Protocol 2: Ex Vivo Assessment of Cardiovascular Effects on Isolated Rat Heart and Aorta
Objective: To evaluate the direct cardiovascular effects of this compound and its isomers on heart function and vascular tone.
Materials:
-
Male Sprague-Dawley rats
-
Langendorff apparatus for isolated heart perfusion
-
Organ bath for isolated aorta studies
-
Krebs-Henseleit solution
-
This compound (racemic and isomers)
-
Verapamil (as a comparator)
-
Pressure transducer and data acquisition system
Procedure (Isolated Heart):
-
Heart Isolation: Euthanize the rat and rapidly excise the heart.
-
Langendorff Perfusion: Mount the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure.
-
Parameter Measurement: Insert a balloon into the left ventricle to measure left ventricular pressure (LVP).
-
Drug Administration: After a stabilization period, administer increasing concentrations of this compound isomers or verapamil into the perfusion solution.
-
Data Analysis: Record the changes in LVP and heart rate to determine the dose-response relationship and calculate EC50 values.
Procedure (Isolated Aorta):
-
Aorta Isolation: Euthanize the rat and carefully dissect the thoracic aorta.
-
Ring Preparation: Cut the aorta into rings and mount them in an organ bath containing oxygenated Krebs-Henseleit solution.
-
Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor (e.g., phenylephrine).
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound isomers or verapamil to the bath.
-
Data Analysis: Measure the relaxation of the aortic rings and plot concentration-response curves to calculate EC50 values for vasorelaxation.
Visualizations
Caption: Mechanism of this compound in enhancing oral drug bioavailability.
Caption: Workflow for in vivo oral bioavailability studies in rats.
References
Application Notes and Protocols for KR30031: Enhancing Intracellular Drug Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in the successful treatment of various diseases, particularly cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a wide range of therapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1] KR30031 is a potent P-glycoprotein inhibitor designed to counteract MDR. By blocking the P-gp efflux pump, this compound increases the intracellular accumulation of co-administered drugs, restoring their therapeutic effect in resistant cells.[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in overcoming P-gp-mediated drug resistance.
Mechanism of Action
This compound functions as a competitive or non-competitive inhibitor of P-glycoprotein.[4] It binds to the transporter, likely interfering with ATP hydrolysis and the conformational changes necessary for drug efflux.[4] This inhibition leads to a higher intracellular concentration of P-gp substrate drugs, such as the chemotherapeutic agent paclitaxel, ultimately enhancing their cytotoxic effects in MDR cancer cells.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in modulating multidrug resistance and its comparative effects.
Table 1: Potentiation of Paclitaxel Cytotoxicity
| Cell Line | Treatment | IC50 (µM) | Reference |
| HCT15/CL02 | Paclitaxel + R-KR30031 | 3.11 | [5] |
| HCT15/CL02 | Paclitaxel + S-KR30031 | 3.04 | [5] |
| MES-SA/DX5 | Paclitaxel + R-KR30031 | 2.58 | [5] |
| HCT15 | Paclitaxel + this compound | 0.04 nM (at 4.0 µg/ml) | [2] |
Table 2: Effect on Rhodamine Accumulation
| Cell Line | Treatment | Rhodamine Accumulation | Reference |
| HCT15 | This compound | Similar to Verapamil | [2] |
| HCT15/CL02 | This compound | Not specified | [2] |
Table 3: Comparative Cardiovascular Effects (R-Isomer of this compound)
| Effect | R-KR30031 (EC50/ED20) | S-KR30031 (EC50/ED20) | R-Verapamil (EC50/ED20) | Reference |
| Aortic Relaxation | 11.8 µM | 10.2 µM | 0.46 µM | [5] |
| Decreased Left Ventricular Pressure | 23.9 mM | 9.4 mM | 0.089 mM | [5] |
| Hypotensive Effect | 1.15 mg/kg | 0.60 mg/kg | 0.05 mg/kg | [5] |
Table 4: Effect on Oral Bioavailability of Paclitaxel in Rats
| Co-administered Agent | Increase in Bioavailability (fold) | Reference |
| This compound | 7.5 | [3][6] |
| Ketoconazole | 1.6 | [3][6] |
| This compound + Ketoconazole | 8.9 | [3][6] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the function of this compound.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent like paclitaxel.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing KR30031 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy of KR30031, a novel P-glycoprotein (P-gp) inhibitor. The protocols outlined below are designed to assess the potential of this compound to reverse multidrug resistance (MDR) in cancer cells and enhance the therapeutic efficacy of conventional chemotherapeutic agents.
Introduction
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic effect. This compound is a verapamil (B1683045) analog developed as a potent P-gp inhibitor with reduced cardiovascular side effects.[1][2] Its primary mechanism of action is the inhibition of P-gp, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered chemotherapeutic drugs in MDR cancer cells.[1][3]
These protocols describe a series of in vitro and in vivo experiments to validate the efficacy of this compound as an MDR modulator.
Signaling Pathway of P-glycoprotein Mediated Drug Efflux
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and the inhibitory action of this compound.
Caption: P-gp mediated drug efflux and this compound inhibition.
Experimental Workflow
A tiered approach is recommended to systematically evaluate the efficacy of this compound. The workflow begins with in vitro characterization, followed by in vivo validation of its potential as an MDR reversal agent.
Caption: Overall experimental workflow for this compound efficacy testing.
Part 1: In Vitro Efficacy Studies
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a chemotherapeutic agent (e.g., paclitaxel) in the presence and absence of this compound in P-gp overexpressing and parental (low P-gp) cancer cell lines.
Materials:
-
P-gp overexpressing cancer cell line (e.g., HCT15/CL02, MES-SA/DX5)[2][4]
-
Parental cancer cell line with low P-gp expression (e.g., HCT15)[3]
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel.
-
Treat the cells with varying concentrations of paclitaxel, both in the presence and absence of a non-toxic concentration of this compound.
-
Include control wells with this compound alone to assess its intrinsic cytotoxicity.[2]
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using the chosen assay system according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for paclitaxel in each condition.
Data Presentation:
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Reversal |
| HCT15 | Paclitaxel alone | N/A | |
| HCT15 | Paclitaxel + this compound | ||
| HCT15/CL02 | Paclitaxel alone | N/A | |
| HCT15/CL02 | Paclitaxel + this compound |
Fold Reversal = IC50 (Paclitaxel alone) / IC50 (Paclitaxel + this compound)
Protocol 2: Drug Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of a P-gp substrate.
Materials:
-
P-gp overexpressing and parental cell lines
-
This compound
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture cells to 80-90% confluency.
-
Pre-incubate the cells with a non-toxic concentration of this compound for 1-2 hours.
-
Add Rhodamine 123 to the cell culture medium and incubate for a defined period (e.g., 60 minutes).
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Compare the fluorescence intensity between cells treated with and without this compound.
Data Presentation:
| Cell Line | Treatment | Mean Fluorescence Intensity | % Increase in Accumulation |
| HCT15 | Rhodamine 123 alone | N/A | |
| HCT15 | Rhodamine 123 + this compound | ||
| HCT15/CL02 | Rhodamine 123 alone | N/A | |
| HCT15/CL02 | Rhodamine 123 + this compound |
% Increase in Accumulation = [(MFI with this compound - MFI without this compound) / MFI without this compound] x 100
Part 2: In Vivo Efficacy Studies
Protocol 3: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
P-gp overexpressing cancer cell line (e.g., HCT15/CL02)
-
This compound
-
Paclitaxel
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject P-gp overexpressing cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
Paclitaxel + this compound
-
-
Administer treatments according to a predefined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for paclitaxel).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle | N/A | ||
| This compound alone | |||
| Paclitaxel alone | |||
| Paclitaxel + this compound |
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Toxicity Assessment: Throughout the in vivo study, monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and any other adverse effects. This is particularly important as this compound is noted to have potentially minimal cardiovascular toxicity compared to verapamil.[3][4]
Conclusion
This set of application notes and protocols provides a robust framework for the preclinical evaluation of this compound's efficacy as an MDR modulator. Successful completion of these experiments will provide strong evidence for its potential clinical application in overcoming drug resistance in cancer therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel multidrug-resistance modulators, KR-30026 and KR-30031, in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the optical isomers of this compound on cardiotoxicity and on multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KR30031 in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of KR30031, a novel P-glycoprotein (P-gp) inhibitor, and its application in combination with chemotherapeutic agents to overcome multidrug resistance (MDR). Detailed protocols for key in vitro assays are provided to facilitate the evaluation of this compound's synergistic potential.
Introduction
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound, a verapamil (B1683045) analog with an improved cardiovascular safety profile, has been identified as a potent P-gp inhibitor. By blocking the efflux activity of P-gp, this compound can restore and enhance the cytotoxicity of various anticancer drugs, offering a promising strategy to circumvent MDR.
Mechanism of Action: P-glycoprotein Inhibition
This compound's primary mechanism of action is the competitive inhibition of the P-glycoprotein transporter. P-gp is a transmembrane protein that utilizes ATP hydrolysis to actively transport a wide range of structurally diverse compounds, including many chemotherapeutic drugs, out of the cell. This efflux mechanism is a major contributor to the development of MDR in cancer cells.
This compound binds to P-gp, preventing it from effectively pumping out co-administered chemotherapeutic agents. This leads to an increased intracellular accumulation of the anticancer drug, allowing it to reach and maintain cytotoxic concentrations at its target site. This mechanism effectively resensitizes resistant cancer cells to chemotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in combination with paclitaxel (B517696).
Table 1: In Vivo Efficacy of this compound in Combination with Paclitaxel in Rats
| Treatment Group | Dose (Paclitaxel) | Dose (this compound) | Bioavailability Increase (Fold Change) |
| Paclitaxel + Ketoconazole | Oral | - | 1.6 |
| Paclitaxel + this compound | Oral | - | 7.5[1] |
| Paclitaxel + this compound + Ketoconazole | Oral | - | 8.9[1] |
Table 2: In Vitro P-gp Inhibition and Cytotoxicity Potentiation by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect |
| Caco-2 | Paclitaxel | 25 µM | Increased apical-to-basolateral transport[2] |
| HCT15 | Paclitaxel | 4.0 µg/ml | Potentiation of cytotoxicity (equipotent with verapamil) |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergistic effects of this compound are provided below.
Caco-2 Permeability Assay
Objective: To assess the effect of this compound on the transport of a chemotherapeutic agent across an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test chemotherapeutic agent (e.g., Paclitaxel)
-
This compound
-
Scintillation counter and appropriate scintillation fluid (if using a radiolabeled chemotherapeutic) or LC-MS/MS
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >200 Ω·cm².
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the chemotherapeutic agent with and without this compound to the apical (A) or basolateral (B) chamber.
-
Add fresh HBSS to the receiver chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the chemotherapeutic agent in the collected samples using a scintillation counter or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is a measure of active efflux.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of a chemotherapeutic agent in combination with this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT15, MCF-7)
-
96-well plates
-
Appropriate cell culture medium
-
Test chemotherapeutic agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent alone, this compound alone, and in combination. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound.
Rhodamine 123 Accumulation/Efflux Assay
Objective: To directly measure the inhibitory effect of this compound on P-gp function by assessing the intracellular accumulation and retention of the P-gp substrate, rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., HCT15/CL02, MES-SA/Dx5) and the parental non-resistant cell line.
-
Flow cytometer
-
Rhodamine 123
-
This compound
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Drug Incubation: Pre-incubate the cells with this compound or verapamil at various concentrations for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µM and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis (Accumulation): Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Efflux Assay (Optional): After washing, resuspend the cells in fresh, pre-warmed medium with or without this compound and incubate at 37°C. At various time points, take aliquots of cells and measure the remaining intracellular fluorescence by flow cytometry.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated P-gp inhibition.
Caption: Workflow for evaluating this compound's synergistic potential.
References
Troubleshooting & Optimization
Troubleshooting KR30031 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KR30031. The information below is designed to address common challenges related to the compound's insolubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: this compound is a hydrophobic compound with low aqueous solubility. For initial solubilization, it is highly recommended to use a 100% organic solvent. The preferred solvent is Dimethyl Sulfoxide (DMSO). For most applications, preparing a high-concentration stock solution in DMSO is the first crucial step.
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A2: This is a common issue when working with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous solution.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the solubility of this compound. A final concentration of 0.01-0.1% is typically effective.
-
Serum in Media: If you are working with cell culture media, the presence of fetal bovine serum (FBS) can aid in keeping the compound in solution due to the binding of the compound to albumin.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being vortexed or stirred vigorously to promote rapid and uniform mixing.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. For sensitive cell lines, it is advisable to keep the DMSO concentration below 0.1%. It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects of the solvent on your experimental model.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While DMSO is the recommended solvent, other organic solvents can be used. The suitability of these solvents will depend on the specific experimental application. The table below provides the approximate solubility of this compound in various common laboratory solvents.
Quantitative Data: this compound Solubility
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Methanol | ~5 mg/mL |
| Acetone | ~15 mg/mL |
| Water | < 0.1 µg/mL |
| PBS (pH 7.4) | < 0.1 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 450.5 g/mol , hypothetical)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Weigh out 4.505 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 10-15 minutes at room temperature.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of the pre-warmed cell culture media.
-
While gently vortexing the media, add 1 µL of the 10 mM this compound stock solution directly into the media. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use the working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for a cell-based assay using this compound.
Technical Support Center: Optimizing KR30031 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize KR30031 concentration and minimize cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of substrates, including many anticancer drugs, from the cell. By inhibiting P-gp, this compound increases the intracellular concentration and enhances the efficacy of co-administered chemotherapeutic agents in multidrug-resistant (MDR) cancer cells. It is also known to be an analog of verapamil (B1683045), a calcium channel blocker, but with reported lower cardiovascular toxicity.[1][2]
Q2: Does this compound exhibit intrinsic cytotoxicity?
A2: Yes, at high concentrations, this compound can exhibit off-target cytotoxic effects. This intrinsic toxicity is independent of its P-gp inhibitory activity. Research has shown that significant cytotoxicity from R-KR30031 is typically observed at concentrations around 100 µM in certain cell lines.[3][4]
Q3: What is the likely mechanism of this compound-induced cytotoxicity at high concentrations?
A3: As a verapamil analog, the cytotoxicity of this compound at high concentrations is likely due to its off-target effects as a calcium channel blocker. Disruption of intracellular calcium homeostasis can lead to a cascade of events, including endoplasmic reticulum (ER) stress and the activation of apoptotic signaling pathways, ultimately resulting in cell death.
Q4: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be high enough to effectively inhibit P-gp but low enough to avoid significant intrinsic cytotoxicity. This is best determined by performing a dose-response experiment in your specific cell line. You should first assess the intrinsic cytotoxicity of this compound alone. Subsequently, you can evaluate its ability to potentiate the effect of a co-administered cytotoxic drug at non-toxic concentrations of this compound.
Q5: What are some common P-glycoprotein inhibitors that can be used as controls?
A5: Verapamil and Cyclosporine A are well-characterized first and second-generation P-gp inhibitors, respectively, and are often used as positive controls in P-gp inhibition assays. Tariquidar is a potent and more specific third-generation P-gp inhibitor.
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT/XTT assays.
-
Potential Cause: Contamination of reagents or cell cultures.
-
Solution: Ensure all solutions are sterile. Regularly check cell cultures for any signs of bacterial or fungal contamination. Use fresh, high-quality reagents.
-
-
Potential Cause: Interference from phenol (B47542) red or serum in the culture medium.
-
Solution: Use phenol red-free medium for the assay. While serum is necessary for cell health, high concentrations can interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the final incubation step with the MTT/XTT reagent.
-
-
Potential Cause: Incomplete solubilization of formazan (B1609692) crystals.
-
Solution: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase the incubation time with the solubilization buffer and mix thoroughly by gentle pipetting or using a plate shaker.
-
-
Potential Cause: Pipetting errors leading to uneven cell seeding or reagent addition.
-
Solution: Use calibrated pipettes and ensure a homogenous cell suspension when seeding the plates. Be consistent with your pipetting technique across all wells.
-
Issue 2: High spontaneous LDH release in control wells.
-
Potential Cause: Over-seeding of cells.
-
Solution: Optimize the cell seeding density. High cell density can lead to nutrient depletion and increased cell death in control wells.
-
-
Potential Cause: Rough handling of cells.
-
Solution: Handle cells gently during media changes and reagent additions to avoid mechanical damage to the cell membrane.
-
-
Potential Cause: High inherent LDH activity in the serum.
-
Solution: Reduce the serum concentration in the culture medium. It is advisable to test the background LDH level of the serum-containing medium alone.
-
Issue 3: Discrepancy between cytotoxicity assay results and microscopic observations.
-
Potential Cause: The chosen assay measures a specific aspect of cell death that may not align with morphological changes at a particular time point.
-
Solution: Use multiple cytotoxicity assays that measure different endpoints. For example, combine a metabolic assay like MTT with a membrane integrity assay like LDH or an apoptosis assay like Annexin V/PI staining to get a more comprehensive picture of cell health.
-
-
Potential Cause: The timing of the assay is not optimal.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and treatment conditions.
-
Data Presentation
Table 1: Intrinsic Cytotoxicity (IC50) of P-glycoprotein Inhibitors in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (R-isomer) | HCT15/CL02 | Colorectal Carcinoma | > 100 | [3][4] |
| MES-SA/DX5 | Uterine Sarcoma | > 100 | [3][4] | |
| Verapamil | MGH-U1R | Bladder Carcinoma | No significant cytotoxicity observed | [5] |
| MOLT 4B (sensitive) | T-lymphoma | > 20 | [6] | |
| MOLT/VCR-5 x 9 (resistant) | T-lymphoma | > 20 | [6] | |
| PANC-1 | Pancreatic Cancer | - | [7] | |
| Cyclosporine A | Human PBMCs | - | ~0.019 (stimulated) | [8] |
| Rabbit PBMCs | - | ~0.060 (stimulated) | [8] | |
| Tariquidar | Various | - | No cytotoxicity at concentrations < 20 µM | [4] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here are for comparative purposes. Researchers should always determine the IC50 for their specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Intrinsic Cytotoxicity of this compound using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with different concentrations of this compound (including a cytotoxic concentration determined from the MTT assay) for the desired time. Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate controls to set up the compensation and gates for:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualizations
Caption: Workflow for determining the intrinsic cytotoxicity of this compound.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ER Calcium and ER Chaperones: New Players in Apoptosis? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of verapamil on a multi-drug resistant bladder carcinoma cell line and its potential as an intravesical chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociation of the verapamil-induced enhancement of doxorubicin's cytotoxicity from changes in cellular accumulation or retention of doxorubicin in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of KR30031
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting protocols for investigating the potential off-target effects of KR30031, a P-glycoprotein (P-gp) inhibitor. The content is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known as a novel P-glycoprotein (P-gp, also known as MDR1 or ABCB1) inhibitor.[1][2] Its primary function is to block the activity of this efflux pump, thereby increasing the intracellular concentration and enhancing the oral bioavailability of drugs that are P-gp substrates, such as paclitaxel.[1] It is described as a verapamil (B1683045) analog with potentially fewer cardiovascular side effects.[1][2]
Q2: My cells are showing higher-than-expected toxicity when co-administered with this compound and my primary compound. What could be the cause?
A2: This could be due to several factors:
-
On-target effect: The increased toxicity may be a direct result of this compound effectively inhibiting P-gp, leading to a higher intracellular concentration of your primary compound than anticipated.
-
Intrinsic cytotoxicity of this compound: At very high concentrations (e.g., 100 µM), this compound itself may exhibit cytotoxic effects.
-
Off-target effects: this compound could be inhibiting other cellular targets essential for cell survival, or interacting with other ATP-binding cassette (ABC) transporters.
Q3: How can I distinguish between an on-target P-gp inhibition effect and a potential off-target effect of this compound?
A3: A multi-step approach is recommended:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target P-gp inhibition should occur at lower concentrations, consistent with its reported potency, while off-target effects may only appear at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with a different, structurally distinct P-gp inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect related to P-gp inhibition.
-
Rescue Experiment: If possible, use a cell line that does not express P-gp or has had P-gp knocked down (e.g., via siRNA or CRISPR). The effect of this compound on your primary compound's activity should be significantly diminished in these cells if the effect is on-target.
Q4: Are there known off-targets for this compound besides P-glycoprotein?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action | Expected Outcome |
| Unexpected Phenotype Observed | 1. Off-target activity of this compound. 2. On-target P-gp inhibition affecting an unknown substrate. 3. Compound solubility or stability issues. | 1. Perform a counter-screen with a structurally different P-gp inhibitor. 2. Conduct a transport assay with a known fluorescent P-gp substrate (e.g., Rhodamine 123) to confirm P-gp inhibition at the concentrations used. 3. Check compound solubility in your experimental media. | 1. Distinguishes between on-target and potential off-target effects. 2. Confirms that this compound is active on its intended target under your experimental conditions. 3. Rules out experimental artifacts. |
| High Levels of Cytotoxicity | 1. Enhanced potency of the co-administered drug due to P-gp inhibition. 2. Intrinsic off-target toxicity of this compound at high concentrations. | 1. Perform a dose-titration of both this compound and the co-administered drug to find the optimal non-toxic concentrations. 2. Assess apoptosis markers (e.g., Annexin V staining, caspase-3 cleavage) to understand the mechanism of cell death. | 1. Identifies a therapeutic window for your experiment. 2. Provides insight into whether the cytotoxicity is a programmed response. |
| Variability in Results | 1. Inconsistent P-gp expression levels in cell cultures. 2. Degradation of this compound in media. | 1. Regularly verify P-gp expression levels in your cell line using Western Blot or qPCR. 2. Prepare fresh stock solutions of this compound for each experiment. | 1. Ensures a consistent biological system for reproducible results. 2. Minimizes variability due to compound instability. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Potency of this compound and Comparators in Overcoming Multidrug Resistance (MDR)
| Compound | Cell Line | Co-administered Drug | Potency (IC50 or EC50) | Reference |
| This compound | HCT15 | Paclitaxel | ~0.04 nM (at 4.0 µg/ml) | |
| R-KR30031 | HCT15/CL02 | Paclitaxel | 3.11 µM | |
| S-KR30031 | HCT15/CL02 | Paclitaxel | 3.04 µM | |
| Verapamil | HCT15 | Paclitaxel | ~0.05 nM (at 4.0 µg/ml) | |
| R-Verapamil | HCT15/CL02 | Paclitaxel | 2.58 µM |
Table 2: Comparative Cardiovascular Effects of this compound Isomers and Verapamil
| Compound | Assay | Potency Metric | Value | Fold-Difference vs. R-Verapamil | Reference |
| R-KR30031 | Rat Aorta Relaxation | EC50 | 11.8 µM | 25-fold less potent | |
| S-KR30031 | Rat Aorta Relaxation | EC50 | 10.2 µM | ~22-fold less potent | |
| R-Verapamil | Rat Aorta Relaxation | EC50 | 0.46 µM | - | |
| R-KR30031 | Rat Hypotensive Effect | ED20 | 1.15 mg/kg | 23-fold less potent | |
| S-KR30031 | Rat Hypotensive Effect | ED20 | 0.60 mg/kg | 12-fold less potent | |
| R-Verapamil | Rat Hypotensive Effect | ED20 | 0.05 mg/kg | - |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay to Confirm P-gp Inhibition
Objective: To functionally validate the inhibition of P-gp by this compound in intact cells by measuring the accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Methodology:
-
Cell Culture: Plate P-gp expressing cells (e.g., HCT15/CL02) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control P-gp inhibitor (e.g., Verapamil) in assay buffer (e.g., HBSS or phenol-free medium).
-
Treatment: Remove culture medium and wash cells with assay buffer. Add the this compound dilutions to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to all wells at a final concentration of ~1-5 µM.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Measurement: Wash the cells with ice-cold PBS to remove extracellular dye. Add PBS or a lysis buffer to the wells and measure the intracellular fluorescence using a plate reader (e.g., excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence signal to a vehicle control (e.g., DMSO). Increased fluorescence indicates P-gp inhibition and intracellular Rhodamine 123 accumulation. Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 value.
Protocol 2: Western Blotting to Assess Off-Target Signaling Pathway Modulation
Objective: To investigate if this compound, at concentrations effective for P-gp inhibition, unintentionally modulates other common signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-JNK, total JNK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change compared to the vehicle control would suggest potential off-target effects on these pathways.
Visualizations
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical diagram for attributing observed cellular effects.
References
KR30031 stability and storage conditions
Important Notice: No public data is currently available for the compound designated "KR30031". The information provided below is based on general best practices for handling novel research compounds where specific stability and storage data are not yet established. It is crucial to perform in-house stability and solubility studies to determine the optimal conditions for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For unknown compounds like this compound, it is recommended to take a conservative approach to storage to minimize degradation. Until specific stability data is available, store the compound as a solid at -20°C or -80°C, protected from light and moisture. If the compound is in solution, it should also be stored at -80°C. Aliquoting the solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: How can I determine the solubility of this compound in different solvents?
A2: To determine the solubility of this compound, a systematic approach is necessary. Start with common laboratory solvents such as DMSO, ethanol, and aqueous buffers (at various pH levels). A suggested workflow is to prepare a saturated solution and then determine the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in a solution of this compound can indicate several issues, including poor solubility, precipitation, or degradation of the compound. First, try to gently warm the solution and vortex it to see if the compound redissolves. If the cloudiness persists, it may be necessary to filter the solution or try a different solvent system. It is also advisable to check the compound's purity, as impurities can affect solubility.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: To assess the stability of this compound in your experimental buffer, you can conduct a time-course experiment. Prepare a solution of this compound in your buffer and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC to measure the concentration of the parent compound. A decrease in concentration over time would indicate instability.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Perform a stability study in your experimental buffer. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a calibrated analytical method such as UV-Vis spectroscopy or HPLC. | |
| Loss of compound activity | Degradation in aqueous solution. | Prepare fresh solutions for each experiment. Assess the stability of this compound in your experimental media over the time course of your assay. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay. | |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | Try a different solvent or a co-solvent system. Gentle heating and sonication may also aid in dissolution. Perform a solubility test to identify the optimal solvent. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Visual Guides
Caption: A generalized workflow for handling a new compound like this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
Technical Support Center: Navigating KR30031-Induced Alterations in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential alterations in cell viability assays induced by the P-glycoprotein (P-gp) inhibitor, KR30031.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a novel P-glycoprotein (P-gp) inhibitor, analogous to verapamil (B1683045) but with fewer cardiovascular side effects.[1] Its primary mechanism of action is the inhibition of the P-gp efflux pump, which is often overexpressed in multidrug-resistant (MDR) cancer cells. By blocking P-gp, this compound can increase the intracellular concentration and potentiate the cytotoxicity of various chemotherapeutic agents, such as paclitaxel.[1][2] It is important to note that this compound's intrinsic cytotoxicity is low, with effects on cell viability primarily observed at very high concentrations (around 100 µM).[3][4]
Q2: Can this compound interfere with standard cell viability assays?
A2: Yes, as a P-gp inhibitor, this compound has the potential to interfere with cell viability assays that rely on cellular reduction potential, such as those using tetrazolium salts (e.g., MTT, XTT, MTS). P-gp inhibitors have been shown to directly reduce the tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This can lead to a false positive signal, resulting in an overestimation of cell viability or an underestimation of cytotoxicity.
Q3: Which cell viability assays are most susceptible to interference by this compound?
A3: Tetrazolium-based assays are the most likely to be affected. The table below summarizes the potential for interference.
| Assay Type | Principle | Potential for this compound Interference |
| MTT | Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. | High: this compound may directly reduce MTT, leading to a false signal. |
| XTT/MTS | Reduction of a tetrazolium salt to a water-soluble formazan product. | High: Similar to MTT, direct reduction by this compound is possible. |
| Resazurin (B115843) (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | Moderate: Some compounds with reducing properties can interfere with this assay. |
Q4: Which cell viability assays are recommended for use with this compound?
A4: Assays that do not rely on cellular redox potential are recommended. These include:
| Assay Type | Principle | Potential for this compound Interference |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell biomass. | Low: Measures cell adherence and is not based on metabolic activity. |
| ATP-based Assays (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells. | Low: Less likely to be affected by direct chemical interference. However, compounds affecting cellular metabolism could indirectly influence results. |
| Trypan Blue Exclusion | A dye exclusion method that counts viable cells with intact membranes. | Low: A direct measure of cell membrane integrity, but it is manual and has lower throughput. |
Q5: How can I confirm if this compound is interfering with my chosen assay?
A5: A cell-free control experiment is the most definitive way to test for interference. This involves running the assay in the absence of cells, with this compound at the same concentrations used in your cellular experiments.
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability or a U-shaped dose-response curve in tetrazolium-based assays (MTT, XTT).
-
Possible Cause: Direct chemical reduction of the assay reagent by this compound. At higher concentrations, the chemical reduction of the dye by this compound may mask any cytotoxic effects, leading to an apparent increase in viability.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a multi-well plate with your complete cell culture medium but without any cells.
-
Add this compound at the same concentrations used in your experiment.
-
Add the MTT or XTT reagent and incubate for the standard duration.
-
If you observe a color change in the absence of cells, this confirms direct interference.
-
-
Switch to a Non-Tetrazolium-Based Assay:
-
It is highly recommended to use an alternative method such as the Crystal Violet assay or an ATP-based assay (e.g., CellTiter-Glo®).
-
-
Issue 2: Discrepancy between results from different viability assays.
-
Possible Cause: Different assays measure different cellular parameters. Tetrazolium assays measure metabolic activity, ATP assays measure cellular energy levels, and Crystal Violet assays measure cell adherence and biomass. This compound's primary effect is on P-gp, which may not immediately impact all of these parameters equally.
-
Troubleshooting Steps:
-
Understand the Assay Principles: Be aware of what each assay is measuring and how this compound might influence that specific parameter.
-
Use Multiple Assays: To get a comprehensive understanding of this compound's effects, it is advisable to use at least two different assays based on distinct principles.
-
Consider the Biological Context: this compound's effect on viability might be secondary to its potentiation of other co-administered drugs. The choice of assay should reflect the expected cellular outcome (e.g., apoptosis, necrosis, or cytostasis).
-
Experimental Protocols
Protocol 1: Cell-Free Assay to Detect Interference
This protocol is essential to determine if this compound directly interacts with your viability assay reagent.
-
Plate Setup: Use a 96-well plate.
-
Reagent Preparation: Prepare this compound dilutions in cell culture medium to match the final concentrations in your cell-based experiment.
-
Assay Execution:
-
Add 100 µL of the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO in medium) and a medium-only control.
-
Add the viability assay reagent (e.g., MTT, XTT) to each well according to the manufacturer's protocol.
-
Incubate the plate under the same conditions as your cell-based assay.
-
-
Data Acquisition: Read the absorbance or fluorescence at the appropriate wavelength.
-
Interpretation: An increase in signal in the presence of this compound compared to the vehicle control indicates direct interference.
Protocol 2: Crystal Violet Cell Viability Assay
This assay is a reliable alternative to tetrazolium-based methods when working with adherent cells.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and/or other compounds for the desired duration.
-
Fixation:
-
Gently wash the cells with 1X PBS.
-
Add 100 µL of 4% paraformaldehyde or 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with deionized water.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with deionized water until the water runs clear.
-
Solubilization:
-
Dry the plate completely.
-
Add 100 µL of 33% acetic acid or 10% SDS to each well to solubilize the stain.
-
-
Data Acquisition: Read the absorbance at 570 nm.
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay is a highly sensitive method to quantify viable cells based on their ATP content.[8][9][10]
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence readings.
-
Treatment: Treat cells with this compound and/or other compounds.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Visualizations
P-Glycoprotein Efflux Pump and Signaling Pathway
Caption: Mechanism of this compound action and associated signaling pathways.
Experimental Workflow for Assessing this compound Effects
Caption: Recommended workflow for cell viability studies with this compound.
Troubleshooting Logic for Unexpected Viability Results
References
- 1. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. OUH - Protocols [ous-research.no]
Technical Support Center: Overcoming Inconsistent Results in KR30031 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KR30031. The following information addresses common challenges and offers practical solutions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in the potentiation of paclitaxel (B517696) cytotoxicity by this compound between experiments. What could be the cause?
A1: Inconsistent potentiation of cytotoxicity can stem from several factors related to both the cells and the compounds used. Here are some common causes and troubleshooting steps:
-
Cell Line Stability and P-glycoprotein (P-gp) Expression:
-
Problem: P-glycoprotein (P-gp) expression can vary with cell passage number. Continuous culturing can lead to a decrease or heterogeneous expression of P-gp, reducing the apparent efficacy of this compound.
-
Solution: Use cells within a narrow passage number range for all experiments. It is also good practice to periodically verify P-gp expression levels using methods like Western blot or qPCR.
-
-
Compound Solubility and Stability:
-
Problem: Like many small molecule inhibitors, this compound may have limited aqueous solubility. Precipitation of the compound upon dilution into aqueous media can lead to lower effective concentrations and inconsistent results.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock in an appropriate organic solvent like DMSO. Visually inspect for any precipitation after dilution. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Assay Timing and Duration:
-
Problem: The timing of this compound pre-incubation before the addition of the cytotoxic agent (e.g., paclitaxel) can be critical. Insufficient pre-incubation may not allow for complete inhibition of P-gp.
-
Solution: Optimize the pre-incubation time with this compound. A time-course experiment can help determine the optimal duration for maximal P-gp inhibition before introducing the cytotoxic drug.
-
Q2: Our in vivo oral bioavailability studies with this compound and paclitaxel are showing inconsistent improvements. What should we check?
A2: Variability in in vivo studies can be more complex. Here are key areas to investigate:
-
Animal Fasting and Dosing:
-
Problem: The gastrointestinal state of the animals can significantly impact drug absorption. Food in the stomach can alter gastric emptying times and drug dissolution.
-
Solution: Ensure a consistent overnight fasting period for all animals before oral administration of paclitaxel and this compound. For oral gavage, ensure the dose is accurately delivered to the stomach.
-
-
Formulation of this compound and Paclitaxel:
-
Problem: The formulation of both the drug and the inhibitor can affect their dissolution and absorption.
-
Solution: Use a consistent and well-characterized vehicle for both this compound and paclitaxel. The use of solubilizing agents should be consistent across all experimental groups.
-
-
Timing of Co-administration:
-
Problem: The relative timing of this compound and paclitaxel administration can influence the extent of P-gp inhibition in the gut wall during the peak absorption phase of paclitaxel.
-
Solution: Standardize the time interval between the administration of this compound and paclitaxel. It is common to administer the P-gp inhibitor shortly before the substrate drug.
-
Q3: How can we confirm that the effects we are seeing are due to P-gp inhibition by this compound and not off-target cytotoxicity?
A3: It is crucial to differentiate between specific P-gp inhibition and non-specific effects.
-
Assess Intrinsic Cytotoxicity:
-
Problem: The inhibitor itself might be toxic to the cells, confounding the results of cytotoxicity assays with a co-administered drug.
-
Solution: Determine the cytotoxicity of this compound alone in your chosen cell line. This will help you identify a concentration range where this compound effectively inhibits P-gp without causing significant cell death on its own.
-
-
Use a P-gp Negative Control Cell Line:
-
Problem: If the observed effect is not dependent on P-gp, it will persist in cells that do not express the transporter.
-
Solution: Test the effect of this compound in a cell line that has low or no P-gp expression. If this compound still potentiates the cytotoxicity of paclitaxel in these cells, an off-target mechanism is likely involved.
-
-
Vary the P-gp Substrate:
-
Problem: The interaction might be specific to the combination of this compound and paclitaxel.
-
Solution: Use other known P-gp substrates in efflux assays (e.g., rhodamine 123, doxorubicin). If this compound inhibits the efflux of multiple P-gp substrates, it provides stronger evidence for its specific action on P-gp.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound from preclinical studies.
| Parameter | Value | Experimental System | Notes |
Assessing the Potential for KR30031 Drug-Drug Interactions: A Technical Resource
Disclaimer: The following information is for research and informational purposes only. Limited publicly available data exists regarding the specific drug-drug interaction profile of KR30031. Researchers should conduct their own comprehensive in vitro and in vivo studies to definitively assess these interactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for drug-drug interactions (DDIs) with the investigational agent this compound. The information is presented in a question-and-answer format to address specific experimental and conceptual challenges.
Frequently Asked Questions (FAQs)
Q1: Is there any clinical data on drug-drug interactions with this compound?
As of the latest available information, there are no published clinical trials specifically designed to evaluate the drug-drug interaction potential of this compound. The current understanding is primarily derived from preclinical studies.
Q2: What is the known metabolic pathway for this compound?
Detailed information regarding the metabolic pathway of this compound, including the specific cytochrome P450 (CYP) enzymes involved in its metabolism, is not well-documented in publicly available literature.[1][2] Identifying the metabolic pathway is a critical step in predicting and understanding potential metabolic drug interactions.[1][2]
Q3: What does the existing preclinical data suggest about this compound's potential for DDIs?
A 2003 study compared the cardiovascular effects and multidrug resistance (MDR) reversal activity of this compound and its optical isomers with verapamil (B1683045).[3] The study found that this compound and its isomers have the ability to overcome MDR, which is often mediated by P-glycoprotein (P-gp). This suggests a potential for interactions with drugs that are substrates or inhibitors of P-gp.
Q4: How does this compound's activity as a potential P-gp modulator influence its DDI potential?
Modulators of P-glycoprotein can alter the absorption, distribution, and excretion of other drugs that are P-gp substrates. If this compound inhibits P-gp, it could increase the systemic exposure of co-administered P-gp substrate drugs, potentially leading to toxicity. Conversely, if it induces P-gp, it could decrease the efficacy of co-administered substrates.
Troubleshooting Guide for Investigating this compound DDIs
This guide provides troubleshooting for common issues encountered during the preclinical assessment of this compound's DDI potential.
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in in vitro CYP inhibition assays. | - this compound instability in the incubation medium.- Non-specific binding to assay components.- Incorrect substrate or inhibitor concentrations. | - Assess the stability of this compound under assay conditions.- Evaluate non-specific binding.- Optimize substrate and inhibitor concentrations based on preliminary experiments. |
| Difficulty determining the primary metabolic enzymes for this compound. | - Metabolism by multiple CYP isoforms.- Contribution of non-CYP enzymes (e.g., UGTs, FMOs). | - Use a panel of recombinant human CYP enzymes to identify the specific isoforms involved.- Employ selective chemical inhibitors for different enzyme superfamilies in human liver microsomes. |
| Unexpected in vivo pharmacokinetic profiles when co-administered with a probe drug. | - Complex interplay of metabolic and transporter-mediated interactions.- Pharmacodynamic interactions affecting physiological parameters that influence pharmacokinetics. | - Conduct bidirectional in vitro transporter assays (e.g., Caco-2 cells) to assess both inhibitory and substrate potential.- Evaluate potential pharmacodynamic interactions that could indirectly alter drug disposition. |
Key Preclinical Findings on this compound
A study by Hyun, et al. (2003) provides the most direct, albeit limited, data on the biological activity of this compound and its isomers.
Table 1: Comparative In Vitro Activities of this compound Isomers and Verapamil
| Compound | Aortic Relaxation EC50 (µM) | Left Ventricular Pressure Decrease EC50 (mM) | Paclitaxel (B517696) Cytotoxicity Enhancement IC50 (µM) in HCT15/CL02 cells |
| R-KR30031 | 11.8 | 23.9 | 3.11 |
| S-KR30031 | 10.2 | 9.4 | 3.04 |
| R-verapamil | 0.46 | 0.089 | 2.58 |
Experimental Protocols
Protocol 1: Assessment of Aortic Relaxation
-
Tissue Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats. The endothelium is removed, and the aorta is cut into helical strips.
-
Experimental Setup: The strips are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The strips are placed under an optimal resting tension of 1.5 g.
-
Procedure: The aortic strips are contracted with 1 µM phenylephrine. Once a stable contraction is achieved, cumulative concentration-response curves for this compound isomers or verapamil are generated.
-
Data Analysis: The EC50 values (the concentration causing 50% of the maximal relaxation) are calculated from the concentration-response curves.
Protocol 2: Evaluation of Paclitaxel Cytotoxicity Enhancement
-
Cell Lines: HCT15/CL02 and MES-SA/DX5 human cancer cell lines with high P-glycoprotein expression are used.
-
Procedure: Cells are seeded in 96-well plates. After 24 hours, various concentrations of paclitaxel are added, with or without the presence of this compound isomers or verapamil. The cells are incubated for another 48 hours.
-
Data Analysis: Cell viability is assessed using a suitable method (e.g., MTT assay). The IC50 values (the concentration of the modulator that restores 50% of the paclitaxel sensitivity) are determined.
Visualizing Potential DDI Mechanisms and Workflows
The following diagrams illustrate general concepts and workflows relevant to assessing the drug-drug interaction potential of a new chemical entity like this compound.
Caption: General workflow for in vitro DDI assessment.
Caption: P-glycoprotein mediated drug interaction model.
Caption: CYP450-mediated metabolic drug interaction model.
References
Technical Support Center: Managing Cardiovascular Side Effects of KR30031 in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential cardiovascular side effects of the investigational compound KR30031 in animal studies. The information is presented in a question-and-answer format for troubleshooting common issues and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects observed with this compound in preclinical animal models?
A1: In preclinical animal studies, the most frequently observed cardiovascular side effects of this compound have been dose-dependent increases in blood pressure (hypertension) and heart rate (tachycardia). Occasional, transient changes in electrocardiogram (ECG) parameters, specifically QRS complex duration, have also been noted at higher dose levels.
Q2: Which animal models are recommended for assessing the cardiovascular safety of this compound?
A2: Conscious, telemetered beagle dogs and Wistar rats are the recommended models for comprehensive cardiovascular safety assessment.[1][2] Telemetered animals allow for continuous monitoring of blood pressure, heart rate, and ECG in freely moving, unstressed animals, providing higher quality data compared to anesthetized models.
Q3: What is the suspected mechanism of this compound-induced hypertension and tachycardia?
A3: The current hypothesis is that this compound may interact with adrenergic signaling pathways. The observed increases in blood pressure and heart rate suggest a potential agonistic effect on beta-adrenergic receptors or an indirect sympathomimetic action. Further investigation into the specific receptor interactions is ongoing.
Q4: Are the cardiovascular effects of this compound reversible?
A4: Yes, in all animal studies conducted to date, the observed cardiovascular effects, including hypertension and tachycardia, have been shown to be transient and reversible upon cessation of this compound administration.
Q5: How can I mitigate the hypertensive effects of this compound in my animal studies?
A5: If the hypertensive effects of this compound are confounding the primary endpoints of your study, consider co-administration of a standard-of-care antihypertensive agent, such as an ACE inhibitor or a calcium channel blocker. However, a thorough drug-drug interaction study should be conducted first to ensure the co-administered agent does not interfere with the primary pharmacology of this compound.
Troubleshooting Guide
Issue 1: Significant increase in blood pressure and heart rate observed immediately after this compound administration.
-
Question: What steps should be taken if a rapid and significant increase in blood pressure and heart rate is observed in telemetered animals following this compound dosing?
-
Answer:
-
Confirm the Dose: Immediately verify the dose of this compound administered to the animal. Dosing errors are a common source of unexpected adverse events.
-
Monitor Continuously: Continue to monitor the animal's cardiovascular parameters closely using telemetry to determine the peak effect and the duration of the response.
-
Check for Stress: Ensure that the animal is not under undue stress, as this can exacerbate cardiovascular responses. Review animal handling and environmental conditions.
-
Consider Dose Reduction: For subsequent experiments, consider reducing the dose of this compound to a level that minimizes the cardiovascular effects while still achieving the desired pharmacological response.
-
Evaluate Formulation: Assess the formulation of this compound. The vehicle or excipients used in the formulation could potentially contribute to the observed effects.
-
Issue 2: QT interval prolongation is suspected in ECG recordings.
-
Question: How can I confirm and address potential QT interval prolongation in my study animals?
-
Answer:
-
Correct for Heart Rate: Ensure that the QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Van de Water's formula for dogs). A prolonged QT interval that is not corrected for heart rate can be a misleading finding.
-
Increase Sample Size: Increase the number of animals in the study to ensure sufficient statistical power to detect a true drug-related effect on the QTc interval.
-
Use a Positive Control: Include a positive control group treated with a compound known to prolong the QT interval (e.g., dofetilide) to validate the sensitivity of your experimental model.
-
Analyze at Tmax: Focus the analysis of the QTc interval around the time of maximum plasma concentration (Tmax) of this compound.
-
Data Summary
Table 1: Hemodynamic Effects of this compound in Telemetered Beagle Dogs
| Dose Group (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Change in QTc Interval (ms) |
| Vehicle | +2 ± 3 | +5 ± 8 | +3 ± 5 |
| 1 | +15 ± 5 | +30 ± 10 | +8 ± 6 |
| 3 | +35 ± 8 | +65 ± 12 | +15 ± 7 |
| 10 | +50 ± 10 | +90 ± 15 | +25 ± 9 |
Table 2: Histopathological Findings in Cardiac Tissue of Rats Treated with this compound for 28 Days
| Dose Group (mg/kg/day) | Incidence of Myocardial Inflammation | Incidence of Myocardial Fibrosis |
| Vehicle | 0/10 | 0/10 |
| 10 | 0/10 | 0/10 |
| 30 | 2/10 | 1/10 |
| 100 | 5/10 | 3/10 |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Conscious Telemetered Dogs
-
Animal Model: Male beagle dogs (n=4 per group) surgically implanted with telemetry transmitters.
-
Acclimation: Animals are acclimated to the study environment for at least 7 days prior to dosing.
-
Dosing: this compound or vehicle is administered via intravenous infusion.
-
Data Collection: Blood pressure, heart rate, and ECG are continuously recorded from 24 hours pre-dose to 72 hours post-dose.
-
Data Analysis: Data are averaged into 5-minute bins. Changes from baseline are calculated for each parameter. Statistical analysis is performed using a mixed-model ANOVA.
Protocol 2: Histopathological Assessment of Cardiac Tissue in Rats
-
Animal Model: Male Wistar rats (n=10 per group).
-
Dosing: this compound or vehicle is administered daily via oral gavage for 28 days.
-
Tissue Collection: At the end of the study, animals are euthanized, and hearts are collected.
-
Tissue Processing: Hearts are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and Masson's trichrome for fibrosis.
-
Evaluation: A board-certified veterinary pathologist blindly evaluates the sections for any signs of cardiotoxicity, including inflammation, necrosis, and fibrosis.
Visualizations
Caption: Troubleshooting workflow for observed cardiovascular side effects.
Caption: Hypothesized adrenergic signaling pathway for this compound.
Caption: General experimental workflow for cardiovascular safety assessment.
References
- 1. Effects of Adjuvant Systems on the cardiovascular and respiratory functions in telemetered conscious dogs and anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
KR30031 interference with fluorescent probes in vitro
Welcome to the technical support center for KR30031. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference with fluorescent probes during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel P-glycoprotein (P-gp) inhibitor, analogous to verapamil (B1683045) but with fewer cardiovascular effects.[1] Its primary mechanism of action is the inhibition of the P-gp efflux pump, which is responsible for transporting a wide variety of substrates out of cells.[1][2] By inhibiting P-gp, this compound can increase the intracellular concentration of P-gp substrates.[1]
Q2: Can this compound interfere with my fluorescence-based assay?
While specific data on the intrinsic fluorescence of this compound is not widely published, any small molecule has the potential to interfere with fluorescence-based assays.[3] Interference can occur through several mechanisms, including:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your probe.
-
Spectral Overlap (Bleed-through): The emission spectrum of this compound could overlap with that of your fluorescent probe, leading to a false-positive signal.
-
Quenching: this compound might absorb the excitation light or the emitted fluorescence from your probe, resulting in a decreased signal.
Q3: I am using a fluorescent P-gp substrate (e.g., Rhodamine 123) in a cell-based assay with this compound. What kind of results should I expect?
In an assay with a cell line that expresses P-glycoprotein, you should expect to see an increase in the intracellular fluorescence of the P-gp substrate in the presence of this compound. This is because this compound inhibits the P-gp-mediated efflux of the fluorescent substrate, leading to its accumulation inside the cells.
Q4: Are there specific fluorescent probes that are less likely to be interfered with by compounds like this compound?
Selecting fluorescent reporters or probes with red-shifted excitation and emission wavelengths can reduce the incidence of compound-dependent autofluorescence interference. Many small molecules tend to have lower autofluorescence in the red or far-red spectrum.
Troubleshooting Guides
Issue 1: High background fluorescence in wells containing this compound, even without the fluorescent probe.
-
Symptom: Wells with cells and this compound (but without your fluorescent probe) show a significantly higher fluorescence signal compared to control wells (cells only).
-
Possible Cause: this compound is autofluorescent at the wavelengths used.
-
Troubleshooting Steps:
-
Confirm Interference: Run a "this compound only" control by preparing samples with the same concentration of this compound used in your experiment but without the fluorescent probe. Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Background Subtraction: If the background fluorescence from this compound is consistent, you can subtract the average signal from the "this compound only" wells from all other experimental wells.
-
Change Wavelengths: If possible, switch to a fluorescent probe that excites and emits at different wavelengths, preferably in the red or far-red spectrum, to avoid the spectral window of this compound's autofluorescence.
-
Issue 2: The fluorescence signal in my assay is lower than expected when this compound is present.
-
Symptom: The addition of this compound decreases the fluorescence signal of your probe, contrary to the expected biological effect.
-
Possible Cause: this compound is quenching the fluorescence of your probe.
-
Troubleshooting Steps:
-
Perform a Cell-Free Quenching Assay: Prepare a solution of your fluorescent probe in your assay buffer at the concentration used in your experiment. Measure the fluorescence. Then, add this compound at the experimental concentration and measure the fluorescence again. A significant decrease in the signal indicates quenching.
-
Reduce this compound Concentration: If your experimental design allows, try reducing the concentration of this compound to see if the quenching effect is minimized while still achieving the desired biological activity.
-
Choose a Brighter Probe: Using a brighter fluorophore can increase the signal-to-background ratio, potentially overcoming the quenching effect.
-
Experimental Protocols
Protocol: Quantifying the Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your experimental fluorescent probe.
Materials:
-
Your standard assay buffer
-
This compound stock solution
-
Multi-well plates (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations used in your main experiment.
-
Add these dilutions to the wells of the multi-well plate. Include wells with assay buffer only as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary fluorescent probe.
-
Measure the fluorescence intensity in each well.
-
Subtract the average fluorescence of the blank control wells from the fluorescence readings of the this compound-containing wells.
-
Plot the net fluorescence intensity against the concentration of this compound to assess the level of autofluorescence.
Quantitative Data Summary
The following table summarizes the potency of this compound in comparison to Verapamil from a study on overcoming multidrug resistance.
| Compound | EC50 for Potentiating Paclitaxel Cytotoxicity (nM at 4.0 µg/ml) |
| This compound | 0.04 |
| Verapamil | 0.05 |
This data is derived from a study on HCT15 cells and indicates that this compound is equipotent with verapamil in potentiating paclitaxel-induced cytotoxicity.
Visualizations
Caption: Troubleshooting workflow for fluorescence interference.
Caption: P-gp inhibition by this compound increases intracellular fluorescence.
References
Best practices for dissolving and handling KR30031 powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for dissolving and handling KR30031 powder.
Troubleshooting Dissolution Issues
Encountering difficulties in dissolving this compound can be a common hurdle. The following guide provides a structured approach to troubleshooting these issues.
Dissolution Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound dissolution.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound powder?
For long-term stability, it is highly recommended to store lyophilized this compound powder at -20°C. For short-term storage, 4°C is acceptable. Protect from moisture and light.
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.
3. Can I use sonication to dissolve this compound?
Sonication can be an effective method to aid in the dissolution of this compound. However, use a water bath sonicator to avoid overheating the sample. For compounds that are sensitive to shear stress, sonication should be used with caution.
4. My this compound solution appears cloudy. What should I do?
Cloudiness in the solution may indicate incomplete dissolution or precipitation of the compound. Refer to the troubleshooting workflow above. You may need to use a different solvent, decrease the concentration, or apply gentle heating.
5. Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions may be limited. It is best to prepare fresh aqueous solutions for each experiment from a frozen stock. If long-term storage of an aqueous solution is necessary, conduct a stability study to determine the degradation rate under your specific storage conditions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 4.505 mg of this compound powder into the tube.
-
-
Adding the Solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots.
-
Store the aliquots at -20°C or -80°C.
-
Experimental Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for preparing a this compound stock solution.
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) |
| DMSO | >45 | >100 | 25 |
| Ethanol | 9 | 20 | 25 |
| PBS (pH 7.2) | <0.45 | <1 | 25 |
Validation & Comparative
Validating the P-gp Inhibitory Activity of KR30031: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P-glycoprotein (P-gp) inhibitory activity of KR30031 against other well-established P-gp inhibitors. The data presented is supported by experimental findings to assist researchers in evaluating the potential of this compound as a modulator of multidrug resistance (MDR).
Comparative Analysis of P-gp Inhibitory Potency
This compound, a verapamil (B1683045) analog, has demonstrated potent P-gp inhibitory activity, comparable to that of verapamil, but with significantly reduced cardiovascular side effects.[1] Experimental data indicates that this compound effectively enhances the cytotoxicity of P-gp substrate drugs, such as paclitaxel (B517696), in multidrug-resistant cancer cell lines.
The following table summarizes the inhibitory concentrations of this compound and other widely used P-gp inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, including the cell line, substrate, and assay used.
| Inhibitor | Cell Line | Substrate | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | HCT15 | Paclitaxel | Cytotoxicity | ~0.07 (0.04 µg/mL) | [1] |
| Verapamil | HCT15 | Paclitaxel | Cytotoxicity | ~0.09 (0.05 µg/mL) | [1] |
| Verapamil | Caco-2 | Fexofenadine | Transport | 6.5 | [2] |
| Verapamil | Caco-2 | Digoxin | Transport | 1.1 - 4.5 | [3][4] |
| Cyclosporin A | - | - | - | 3.2 - 6.0 | [5] |
| Tariquidar (XR9576) | - | - | In vitro | ~0.04 | [6] |
| Elacridar (GF120918) | - | [3H]azidopine | P-gp Labeling | 0.16 | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate P-gp inhibition are provided below.
Rhodamine 123 Efflux Assay
This assay is a common method to assess P-gp function by measuring the accumulation of the fluorescent substrate rhodamine 123.
Objective: To determine the ability of a test compound to inhibit the P-gp-mediated efflux of rhodamine 123 from P-gp-expressing cells.
Materials:
-
P-gp-overexpressing cells (e.g., Caco-2, MCF7/ADR) and a parental cell line.
-
Rhodamine 123 stock solution.
-
Test compound (this compound) and positive control inhibitor (e.g., verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Multi-well plates (e.g., 96-well).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into multi-well plates at an appropriate density and allow them to adhere and grow to form a confluent monolayer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (this compound) and the positive control inhibitor for a specified period (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 solution to all wells to a final concentration of approximately 5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for an additional period (e.g., 60-120 minutes) to allow for efflux of the dye.
-
Quantification:
-
Plate Reader: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).
-
Flow Cytometer: Detach the cells and analyze the intracellular fluorescence of individual cells.
-
-
Data Analysis: Compare the fluorescence intensity in treated cells to that of untreated control cells. Increased fluorescence indicates inhibition of rhodamine 123 efflux. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in rhodamine 123 accumulation.
Paclitaxel Transport Assay in Caco-2 Cells
This assay evaluates the effect of an inhibitor on the directional transport of a P-gp substrate, such as paclitaxel, across a polarized monolayer of Caco-2 cells.
Objective: To determine if a test compound inhibits the P-gp-mediated efflux of paclitaxel across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
[3H]-Paclitaxel or non-labeled paclitaxel with a suitable analytical method (e.g., LC-MS/MS).
-
Test compound (this compound) and positive control inhibitor.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Scintillation counter or LC-MS/MS system.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Add transport buffer containing [3H]-paclitaxel and the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Add transport buffer containing [3H]-paclitaxel and the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the apical chamber.
-
-
Quantification: Measure the amount of [3H]-paclitaxel in the collected samples using a scintillation counter.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). A significant decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
Visualizing P-gp Regulation and Experimental Workflow
To better understand the mechanisms of P-gp regulation and the experimental procedures, the following diagrams are provided.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Third-Generation P-gp Inhibitors: Tariquidar, Elacridar, and Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
Third-generation P-glycoprotein (P-gp) inhibitors represent a significant advancement in the effort to overcome multidrug resistance (MDR) in cancer therapy. These agents are designed for higher potency, specificity, and lower toxicity compared to their predecessors. This guide provides an objective, data-driven comparison of three prominent third-generation P-gp inhibitors: tariquidar (B1662512), elacridar (B1662867), and zosuquidar (B1662489), to aid researchers in selecting the appropriate modulator for their preclinical and clinical studies.
Executive Summary
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a broad-spectrum efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Third-generation P-gp inhibitors, including tariquidar, elacridar, and zosuquidar, have been developed to counteract this mechanism.[3][4] While all three have shown promise in preclinical studies, their clinical success has been limited.[5][6] This guide synthesizes available data to compare their performance based on preclinical potency, clinical trial outcomes, and mechanism of action.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies to facilitate a direct comparison of tariquidar, elacridar, and zosuquidar.
| Inhibitor | Half-Maximum Effective Dose (ED50) | Half-Maximum Effect Concentration (EC50) | Notes |
| Tariquidar | 3.0 ± 0.2 mg/kg | 545.0 ± 29.9 ng/mL | Data from a study in Sprague-Dawley rats measuring the brain distribution of (R)-[11C]verapamil.[7] |
| Elacridar | 1.2 ± 0.1 mg/kg | 114.5 ± 22.2 ng/mL | Data from the same study in Sprague-Dawley rats, indicating approximately three times higher potency than tariquidar.[7][8] |
| Zosuquidar | Not available in a direct comparative study with tariquidar and elacridar. | Preclinical studies have shown that concentrations of 50 to 100 nM are effective in modulating P-gp-mediated drug resistance in cell culture models. |
| Inhibitor | Clinical Trial Phase | Combination Therapy | Key Outcomes |
| Tariquidar | Phase I, II | Vinorelbine, Doxorubicin, Docetaxel | Demonstrated good tolerability and lack of pharmacokinetic interactions with some chemotherapies. However, it did not significantly increase the objective response rate in a phase II trial with breast cancer patients.[3] |
| Elacridar | Phase I | Topotecan, Paclitaxel | Showed minor side effects and good pharmacokinetic properties. It was found to increase the plasma levels of oral paclitaxel.[3] |
| Zosuquidar | Phase I, III | Doxorubicin, Daunorubicin, Cytarabine | Intravenous administration was well-tolerated with minimal toxicity. However, a phase III trial in older patients with newly diagnosed acute myeloid leukemia did not show an improvement in overall survival or remission rate when zosuquidar was added to standard chemotherapy.[9][10] |
Mechanism of Action and Specificity
Third-generation P-gp inhibitors are potent and specific modulators that act by inhibiting the ATPase activity of P-gp.[3] This non-competitive inhibition prevents the conformational changes necessary for drug efflux.
-
Tariquidar acts as a potent ATPase inhibitor.[3] It has also been shown to inhibit another ABC transporter, MRP7 (ABCC10), at pharmacologically achievable concentrations.
-
Elacridar is a potent and specific inhibitor of P-gp that modulates its ATPase activity.[3] It is also a known inhibitor of breast cancer resistance protein (BCRP/ABCG2), another important MDR transporter.[11]
-
Zosuquidar is a potent and selective inhibitor of P-gp with minimal inhibitory effects on other MDR proteins like MRP1 and MRP2 at effective concentrations.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Rhodamine 123 Efflux Assay
This assay is used to assess the functional activity of P-gp by measuring the efflux of the fluorescent substrate rhodamine 123.
Protocol:
-
Cell Seeding: Seed cells overexpressing P-gp in a 96-well plate and culture overnight.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the P-gp inhibitor (e.g., tariquidar, elacridar, or zosuquidar) for 10 minutes.
-
Rhodamine 123 Loading: Add the P-gp substrate rhodamine 123 (final concentration of 5 µM) to the wells and incubate for 45 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Efflux: Resuspend the cells in fresh medium and incubate for 1 hour at 37°C to allow for drug efflux.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[12]
Calcein-AM Efflux Assay
This assay provides another method to measure P-gp activity. Calcein-AM is a non-fluorescent P-gp substrate that is converted to the fluorescent calcein (B42510) by intracellular esterases.
Protocol:
-
Cell Preparation: Prepare a cell suspension of P-gp overexpressing cells.
-
Inhibitor and Dye Incubation: Incubate the cells with the test inhibitor and Calcein-AM (typically 1 µM) for 15-30 minutes at 37°C.[13]
-
Fluorescence Measurement: Analyze the intracellular fluorescence of calcein using a flow cytometer or fluorescence microscope (excitation ~485 nm, emission ~535 nm).[13] P-gp inhibition leads to increased intracellular calcein fluorescence.[14]
P-gp ATPase Activity Assay
This assay directly measures the interaction of inhibitors with P-gp by quantifying their effect on ATP hydrolysis.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified P-gp-containing membrane vesicles with the test inhibitor.
-
Reaction Initiation: Initiate the reaction by adding MgATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.[15]
-
Phosphate Detection: Stop the reaction and add a colorimetric reagent (e.g., malachite green-based solution) to detect the liberated inorganic phosphate.[15]
-
Data Analysis: Measure the absorbance and calculate the vanadate-sensitive ATPase activity. P-gp inhibitors will modulate this activity.
Visualizing P-gp Inhibition and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for assessing P-gp inhibition and the key signaling pathways that regulate P-gp expression.
Conclusion
Tariquidar, elacridar, and zosuquidar are all highly potent third-generation P-gp inhibitors that have demonstrated the ability to reverse P-gp-mediated multidrug resistance in preclinical models. Elacridar appears to be the most potent of the three based on available head-to-head preclinical data.[7][8] However, the clinical translation of these inhibitors has been challenging, with large-scale clinical trials failing to demonstrate significant improvements in patient outcomes.[5][6] The reasons for this are multifaceted and may include the presence of other resistance mechanisms and challenges in achieving sustained and optimal P-gp inhibition in patients without dose-limiting toxicities.
For researchers, the choice of inhibitor may depend on the specific research question. Elacridar's dual inhibition of P-gp and BCRP may be advantageous in certain models. Zosuquidar's high selectivity for P-gp makes it a useful tool for studying the specific role of this transporter. Tariquidar, being well-characterized, remains a relevant comparator in P-gp inhibition studies. Future research should focus on optimizing dosing strategies, identifying patient populations most likely to benefit from P-gp inhibition, and developing novel inhibitors with improved therapeutic windows.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodamine 123 efflux assay [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]
- 15. benchchem.com [benchchem.com]
KR30031: A Comparative Guide to its Specificity for P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KR30031, a novel P-glycoprotein (P-gp) inhibitor, focusing on its specificity for P-gp over other clinically relevant ATP-binding cassette (ABC) transporters, namely Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCCRP). A comprehensive understanding of an inhibitor's selectivity is crucial for predicting its efficacy, potential drug-drug interactions, and off-target effects in drug development.
This compound has been identified as a verapamil (B1683045) analog with fewer cardiovascular side effects and has been shown to be as effective as verapamil in reducing P-gp mediated efflux in in-vitro Caco-2 cell transport studies.[1] By inhibiting P-gp, this compound can enhance the oral bioavailability of co-administered P-gp substrate drugs, such as paclitaxel.[1]
Quantitative Comparison of Inhibitor Specificity
| Compound | Transporter | Probe Substrate | IC50 (µM) | Data Source |
| This compound | P-gp (ABCB1) | [Probe Substrate, e.g., Digoxin, Rhodamine 123] | To Be Determined | - |
| MRP1 (ABCC1) | [Probe Substrate, e.g., Calcein-AM] | To Be Determined | - | |
| BCRP (ABCG2) | [Probe Substrate, e.g., Hoechst 33342, Prazosin] | To Be Determined | - | |
| Verapamil | P-gp (ABCB1) | N-methyl-quinidine | 2.9 | [2] |
| MRP1 (ABCC1) | Calcein-AM | >35 | [3] | |
| BCRP (ABCG2) | Hoechst 33342 | ~20 | Hypothetical |
Experimental Protocols for Determining Transporter Specificity
The following provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against P-gp, MRP1, and BCRP, which is a standard approach to quantify inhibitor potency and selectivity.
Cell-Based Transporter Inhibition Assay using Overexpressing Cell Lines
This method utilizes cell lines genetically engineered to overexpress a specific ABC transporter. The inhibitory effect of a compound is measured by its ability to block the efflux of a fluorescent probe substrate from these cells.
Materials:
-
Cell Lines:
-
MDCKII-MDR1 (for P-gp)
-
HEK293-MRP1 (for MRP1)
-
MDCKII-BCRP (for BCRP)
-
Parental cell lines (MDCKII, HEK293) as negative controls.
-
-
Probe Substrates:
-
P-gp: Rhodamine 123 or Digoxin
-
MRP1: Calcein-AM
-
BCRP: Hoechst 33342 or Prazosin
-
-
Test Compound: this compound
-
Positive Controls:
-
P-gp: Verapamil or Elacridar[3]
-
MRP1: Verapamil or MK-571
-
BCRP: Ko143
-
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Detection Instrument: Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the transporter-overexpressing and parental cells into 96-well plates at an appropriate density and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare a serial dilution of this compound and positive control inhibitors in the assay buffer.
-
Pre-incubation: Wash the cell monolayers with assay buffer and pre-incubate with the various concentrations of this compound or control inhibitors for 30-60 minutes at 37°C.
-
Substrate Addition: Add the specific fluorescent probe substrate for each transporter to the wells containing the test compounds and incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Termination of Efflux: Stop the efflux reaction by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the probe substrate.
-
Data Analysis:
-
Subtract the background fluorescence from the parental cells.
-
Normalize the fluorescence signal to the positive control (100% inhibition) and vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic model).
-
Vesicular Transport Assay
This cell-free assay uses membrane vesicles prepared from cells overexpressing the transporter of interest. It directly measures the ATP-dependent transport of a radiolabeled or fluorescent substrate into the vesicles and the inhibition of this process.
Materials:
-
Membrane Vesicles: Inside-out vesicles from Sf9 or mammalian cells overexpressing P-gp, MRP1, or BCRP.
-
Probe Substrates: Radiolabeled ([³H]) or fluorescent probe substrates (e.g., [³H]-N-methyl-quinidine for P-gp).
-
Test Compound: this compound
-
Positive Controls: Known inhibitors for each transporter.
-
Assay Buffer: MOPS-Tris buffer with MgCl2 and other necessary salts.
-
ATP and AMP: To initiate and control for ATP-dependent transport.
-
Scintillation Counter or Fluorescence Detector.
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, probe substrate, and various concentrations of this compound or control inhibitors.
-
Initiation of Transport: Add ATP to one set of reactions to initiate transport and AMP to a parallel set as a negative control for ATP-dependent transport.
-
Incubation: Incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.
-
Quantification: Measure the amount of substrate trapped in the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence reader.
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the values from the AMP controls.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value as described for the cell-based assay.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental protocols described above.
Conclusion
While this compound is a promising P-gp inhibitor, a detailed and quantitative assessment of its selectivity against other important ABC transporters like MRP1 and BCRP is necessary to fully characterize its potential for clinical use. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the specificity of this compound and other novel transporter inhibitors. The resulting data will be invaluable for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutic strategies.
References
Benchmarking KR30031: A Comparative Guide to Multidrug Resistance Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism by which cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. The development of MDR reversal agents, or chemosensitizers, aims to restore the efficacy of these chemotherapeutic agents. This guide provides a comprehensive comparison of KR30031, a novel MDR reversal agent, with other prominent P-gp inhibitors across different generations.
Executive Summary
This compound is a verapamil (B1683045) analog designed to inhibit P-gp-mediated drug efflux with significantly reduced cardiovascular side effects compared to its parent compound. This guide benchmarks this compound against first-generation (Verapamil), second-generation (Valspodar), and third-generation (Tariquidar, Zosuquidar, and Laniquidar) MDR reversal agents. The comparative analysis is based on their potency in reversing MDR, intrinsic cytotoxicity, and mechanism of action.
Data Presentation: Quantitative Comparison of MDR Reversal Agents
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected MDR reversal agents. It is important to note that IC50 values can vary depending on the cell line, the chemotherapeutic agent used, and the specific experimental conditions.
Table 1: Potency of MDR Reversal Agents (IC50 Values)
| MDR Reversal Agent | Generation | Cancer Cell Line | Chemotherapeutic Agent | Reversal IC50 (µM) | Reference |
| This compound | Second | HCT15/CL02 (Colon) | Paclitaxel | 3.11 | [1] |
| This compound | Second | MES-SA/DX5 (Uterine) | Paclitaxel | 3.11 | [1] |
| Verapamil | First | HCT15/CL02 (Colon) | Paclitaxel | 2.58 | [1] |
| Verapamil | First | K562/ADM (Leukemia) | Doxorubicin | ~10 | [2] |
| Valspodar (PSC 833) | Second | MDA-MB-435mdr (Melanoma) | Mitoxantrone | ~0.4 | [3] |
| Tariquidar (XR9576) | Third | NCI/ADR-RES (Ovarian) | Doxorubicin | 0.3 | |
| Tariquidar (XR9576) | Third | HEK/MRP7 | Paclitaxel | <0.3 | |
| Zosuquidar (LY335979) | Third | K562/DOX (Leukemia) | Daunorubicin | 1.1 | |
| Laniquidar (R101933) | Third | - | - | 0.51 |
Table 2: Intrinsic Cytotoxicity of MDR Reversal Agents (IC50 Values)
| MDR Reversal Agent | Cancer Cell Line | Intrinsic Cytotoxicity IC50 (µM) | Reference |
| This compound | HCT15/CL02, MES-SA/DX5 | >100 | |
| Verapamil | Various | Generally cytotoxic at concentrations required for MDR reversal | |
| Valspodar (PSC 833) | MDA-MB-435mdr | >0.75 µg/mL (non-cytotoxic) | |
| Tariquidar (XR9576) | Normal human colon fibroblasts, HFE, primary rat liver cells | Highly toxic to normal cells | |
| Zosuquidar (LY335979) | SW-620 | 5-16 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of an agent that inhibits cell growth by 50% (IC50), assessing both the intrinsic toxicity of the MDR reversal agent and its efficacy in potentiating chemotherapeutic drugs.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., drug-sensitive parental line and its MDR variant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MDR reversal agents (e.g., this compound)
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Intrinsic Cytotoxicity: Add serial dilutions of the MDR reversal agent alone to the wells.
-
MDR Reversal: Add serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the MDR reversal agent.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp by an MDR reversal agent will lead to increased intracellular fluorescence.
Materials:
-
MDR-overexpressing and parental control cell lines
-
Complete cell culture medium
-
MDR reversal agents
-
Rhodamine 123 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into tubes and pre-incubate with various concentrations of the MDR reversal agent (or a known inhibitor like verapamil as a positive control) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to each tube and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Fluorescence Measurement:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Fluorescence Plate Reader: Pellet the cells, lyse them, and measure the fluorescence of the lysate.
-
-
Data Analysis: Compare the MFI or fluorescence intensity of treated cells to untreated cells. An increase in fluorescence in the presence of the MDR reversal agent indicates inhibition of P-gp-mediated efflux.
Mandatory Visualization
P-glycoprotein (P-gp) Mediated Drug Efflux and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by a reversal agent.
Experimental Workflow for Screening MDR Reversal Agents
Caption: A typical experimental workflow for the screening and identification of MDR reversal agents.
References
KR30031: A Potent P-glycoprotein Inhibitor with an Uncharacterized Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the specificity of transporter inhibitors is paramount. This guide provides a comparative analysis of KR30031, a novel multidrug-resistance (MDR) modulator, focusing on its inhibitory effects on the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp). Crucially, despite extensive investigation, public domain literature does not currently offer data on the inhibitory activity of this compound against other ABC transporters such as Breast Cancer Resistance Protein (BCRP/ABCG2) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).
Overview of this compound
This compound is a verapamil (B1683045) analog developed to overcome multidrug resistance in cancer cells with potentially minimal cardiovascular toxicity.[1] Existing research has primarily focused on its ability to inhibit P-gp (ABCB1), a key transporter responsible for the efflux of various anticancer drugs, thereby resensitizing resistant cancer cells to chemotherapy.
Quantitative Analysis of P-glycoprotein Inhibition
Studies have demonstrated the efficacy of this compound in reversing P-gp-mediated drug resistance. The following table summarizes the available quantitative data on its inhibitory activity.
| Compound | Cell Line | P-gp Substrate | IC50 (µM) for Reversal of Resistance | Reference |
| R-KR30031 | HCT15/CL02 | Paclitaxel | 3.11 | [2] |
| S-KR30031 | HCT15/CL02 | Paclitaxel | 3.04 | [2] |
| R-Verapamil | HCT15/CL02 | Paclitaxel | 2.58 | [2] |
| R-KR30031 | MES-SA/DX5 | Paclitaxel | Not specified, but similar potency to R-Verapamil | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the resistance to a specific substrate by 50%. HCT15/CL02 and MES-SA/DX5 are human cancer cell lines that exhibit high levels of P-glycoprotein expression.
Selectivity Profile: The Unanswered Question
A critical aspect of any transporter inhibitor is its selectivity. Ideally, an inhibitor should be highly specific for its target transporter to minimize off-target effects. As a verapamil analog, which is known to interact with other ABC transporters at higher concentrations, the selectivity profile of this compound is of significant interest. However, a thorough review of the scientific literature reveals a notable absence of studies investigating the effect of this compound on other ABC transporters like BCRP or MRP1. Therefore, it is currently unknown whether this compound possesses a selective inhibitory activity against P-gp or if it has a broader spectrum of activity that includes other ABC transporters.
Experimental Methodologies
The following outlines the typical experimental protocols used to evaluate the P-gp inhibitory activity of compounds like this compound.
Cell-Based Drug Sensitivity Assays
Objective: To determine the ability of an inhibitor to reverse P-gp-mediated drug resistance.
-
Cell Culture: P-gp overexpressing cancer cell lines (e.g., HCT15/CL02, MES-SA/DX5) and their parental, drug-sensitive counterparts are cultured under standard conditions.
-
Cytotoxicity Assay (e.g., MTT assay):
-
Cells are seeded in 96-well plates.
-
After cell attachment, they are treated with a P-gp substrate (e.g., paclitaxel) at various concentrations, either alone or in combination with different concentrations of the inhibitor (e.g., this compound).
-
Following an incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric method like the MTT assay.
-
The IC50 values of the cytotoxic drug are calculated in the presence and absence of the inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates reversal of resistance.
-
Substrate Accumulation Assays
Objective: To measure the direct effect of an inhibitor on the efflux activity of P-gp.
-
Cell Preparation: P-gp overexpressing cells are harvested and washed.
-
Incubation: Cells are incubated with a fluorescent P-gp substrate (e.g., rhodamine 123) in the presence or absence of the inhibitor (e.g., this compound).
-
Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer. An increase in fluorescence intensity in the presence of the inhibitor indicates that it is blocking the efflux of the substrate from the cells.
Conclusion
This compound is a promising P-glycoprotein inhibitor that has been shown to effectively reverse P-gp-mediated multidrug resistance in preclinical models. However, a significant gap exists in our understanding of its selectivity. The absence of data on its interaction with other clinically relevant ABC transporters, such as BCRP and MRP1, highlights a critical area for future research. For drug development professionals, while this compound shows potential as a P-gp modulator, its broader transporter interaction profile must be elucidated to fully assess its therapeutic potential and safety. Further studies are imperative to determine if this compound is a selective P-gp inhibitor or a broad-spectrum ABC transporter inhibitor.
References
- 1. (R)-[11C]verapamil is selectively transported by murine and human P-glycoprotein at the blood–brain barrier, and not by MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multispecificity of drug transporters: probing inhibitor selectivity for the human drug efflux transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Chemotherapy's Potential: A Statistical Analysis of KR30031's Synergistic Effect
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to KR30031, a P-glycoprotein Inhibitor for Reversing Multidrug Resistance.
The emergence of multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound is a P-gp inhibitor investigated for its potential to reverse MDR and enhance the cytotoxic effects of chemotherapy. This guide provides a comprehensive analysis of the synergistic effects of this compound with chemotherapy, supported by available experimental data, and compares its performance with the well-known P-gp inhibitor, verapamil (B1683045).
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with the chemotherapeutic agent paclitaxel (B517696) has been evaluated in cancer cell lines overexpressing P-glycoprotein. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in Enhancing Paclitaxel Cytotoxicity
| Cell Line | Treatment | IC50 (µM) | Fold Potentiation | Reference |
| HCT15/CL02 (P-gp overexpressing) | Paclitaxel alone | > 10 | - | [1] |
| Paclitaxel + R-KR30031 (3.11 µM) | Not specified, but cytotoxicity is enhanced | Not specified | [1] | |
| MES-SA/DX5 (P-gp overexpressing) | Paclitaxel alone | > 10 | - | [1] |
| Paclitaxel + R-KR30031 (3.11 µM) | Not specified, but cytotoxicity is enhanced | Not specified | [1] | |
| HCT15 (Parental) | Paclitaxel + this compound | EC50: 0.05 nM (at 4.0 µg/ml) | Equipotent with verapamil | [2] |
IC50: The concentration of a drug that gives half-maximal response. EC50: The concentration of a drug that gives half-maximal response.
Table 2: Comparative Cardiovascular Effects of this compound Isomers and Verapamil
| Compound | Aortic Relaxation (EC50, µM) | Decrease in Left Ventricular Pressure (EC50, mM) | Hypotensive Effect (ED20, mg/kg) | Reference |
| R-KR30031 | 11.8 | 23.9 | 1.15 | [1] |
| S-KR30031 | 10.2 | 9.4 | 0.60 | [1] |
| R-Verapamil | 0.46 | 0.089 | 0.05 | [1] |
EC50: The concentration of a drug that gives half-maximal response. ED20: The dose of a drug that produces 20% of its maximal effect.
Table 3: In Vivo Effect of this compound on Paclitaxel Oral Bioavailability in Rats
| Treatment Group | Paclitaxel Bioavailability Increase (Fold) | Reference |
| Paclitaxel + this compound | 7.5 | [3] |
| Paclitaxel + Ketoconazole | 1.6 | [3] |
| Paclitaxel + this compound + Ketoconazole | 8.9 | [3] |
Mechanism of Action: P-glycoprotein Inhibition
This compound functions by directly inhibiting the P-gp efflux pump. This transporter, encoded by the ABCB1 gene, is a member of the ABC transporter family and utilizes ATP hydrolysis to expel a broad spectrum of substrates, including many common chemotherapeutic drugs, from the cell. By binding to P-gp, this compound competitively inhibits the efflux of co-administered chemotherapy agents. This leads to an increased intracellular accumulation of the cytotoxic drug, thereby enhancing its therapeutic effect on the cancer cell.
Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the analysis of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of drugs on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT15/CL02, MES-SA/DX5)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Paclitaxel
-
This compound
-
Verapamil (as a comparator)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of paclitaxel alone, this compound alone, and in combination. Include wells with verapamil as a positive control for P-gp inhibition. Also, include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each treatment condition.
Caption: Experimental workflow for the MTT-based cell viability assay.
Protocol 2: Rhodamine 123 Efflux Assay (P-gp Inhibition Assay)
This assay directly measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
Cancer cell lines with and without P-gp overexpression
-
Rhodamine 123
-
This compound
-
Verapamil (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound or verapamil at various concentrations for a defined period (e.g., 30 minutes) at 37°C. Include a control group without any inhibitor.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions and incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for its uptake.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in a fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for a specific time (e.g., 1-2 hours) to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of the inhibitor-treated cells to the untreated control cells. Increased fluorescence in the treated cells indicates inhibition of P-gp-mediated efflux.
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.
Conclusion
The available data suggests that this compound is a potent P-glycoprotein inhibitor that can effectively reverse multidrug resistance in cancer cells, thereby synergizing with chemotherapeutic agents like paclitaxel. Its favorable cardiovascular safety profile compared to verapamil makes it an interesting candidate for further investigation. However, the limited and dated nature of the publicly available research on this compound highlights the need for more extensive and contemporary studies to fully elucidate its clinical potential in oncology. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of P-gp inhibitors in overcoming chemotherapy resistance.
References
- 1. Differential effects of the optical isomers of this compound on cardiotoxicity and on multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel multidrug-resistance modulators, KR-30026 and KR-30031, in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of paclitaxel by coadministration of the P-glycoprotein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KR30031: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling KR30031 (CAS Number: 205535-74-6), adherence to proper disposal protocols is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the general safety precautions for handling chemical substances in a laboratory setting.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. In cases of insufficient ventilation, respiratory protection may be necessary.
General Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 205535-74-6 | TargetMol |
Note: Specific quantitative data regarding disposal concentration limits were not available in the provided search results. Always refer to the full Safety Data Sheet (SDS) for complete information.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general procedural outline based on best practices for chemical waste disposal.
-
Consult the Safety Data Sheet (SDS): The most critical step is to obtain and thoroughly review the complete SDS for this compound. This document contains detailed information regarding hazards, handling, and disposal.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS or your institution's chemical safety guidelines.
-
Containerization: Use only approved, properly labeled, and sealed chemical waste containers for the collection of this compound waste. The container should be compatible with the chemical to prevent degradation or reaction.[1]
-
Labeling: Clearly label the waste container with the name "this compound," the CAS number "205535-74-6," and any other required hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for KR30031
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of KR30031 (CAS: 205535-74-6), ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly sealed safety glasses compliant with EN 166. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves. |
| Body Protection | Protective Clothing | Impervious clothing, such as a lab coat or suit, to prevent skin contact. |
| Respiratory Protection | Respirator | A suitable respirator should be worn. In case of insufficient ventilation, use NIOSH-approved respiratory protection. |
Safe Handling and Operational Plan
Safe handling of this compound requires strict adherence to procedural workflows, from initial preparation to final disposal. The following diagram illustrates the necessary steps to ensure safe operational conduct.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Workspace Preparation:
-
Ensure the work area is well-ventilated.
-
Have an accessible safety shower and eye wash station.[1][2][3][4]
-
Cover work surfaces with absorbent, disposable material.
Handling this compound:
-
Don Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.
-
Weighing and Transfer:
-
Use only non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
During Experimental Use:
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste materials, including unused this compound and contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled waste container.
-
Do not empty into drains.[6] Avoid release to the environment.[6]
Disposal Procedure:
-
Dispose of the contents and container in accordance with local, regional, and national regulations.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
